Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 635566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3,4-dimethylanilino)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-4-16-12(15)11(14)13-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQGYKSFMHBSCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327153 | |
| Record name | ethyl 2-(3,4-dimethylanilino)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24451-17-0 | |
| Record name | ethyl 2-(3,4-dimethylanilino)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: NMR Characterization of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate . This compound is a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly substituted isatins via the modified Sandmeyer or Stolle synthesis routes.
Understanding the NMR signature of this molecule is essential for validating the successful acylation of 3,4-dimethylaniline with diethyl oxalate and ensuring the absence of unreacted starting materials before subsequent cyclization steps.
Structural Overview
The molecule consists of a 3,4-dimethylaniline moiety coupled to an ethyl oxamate group. The electron-withdrawing nature of the oxamate group (
1H NMR Spectroscopy Analysis[1][2][3][5][7][8][9][10][11][12]
Predicted Spectral Signature (400 MHz, DMSO-d6)
The choice of solvent is critical.[1] DMSO-d6 is recommended over CDCl3 for this analysis because the amide proton (
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Notes |
| NH (Amide) | 10.40 – 10.60 | Singlet (s) | 1H | - | Disappears on D₂O shake. |
| Ar-H (C2) | 7.45 – 7.55 | Broad Singlet (s) | 1H | - | Ortho to N, meta to Me. |
| Ar-H (C6) | 7.35 – 7.45 | Doublet (d) | 1H | Ortho to N, ortho to H5. | |
| Ar-H (C5) | 7.05 – 7.15 | Doublet (d) | 1H | Meta to N, ortho to Me. | |
| O-CH₂ | 4.25 – 4.35 | Quartet (q) | 2H | Deshielded by ester oxygen. | |
| Ar-CH₃ | 2.18 – 2.25 | Singlet (s) | 6H | - | Two overlapping or distinct peaks.[2] |
| CH₂-CH₃ | 1.28 – 1.35 | Triplet (t) | 3H | Terminal methyl group. |
Structural Visualization & Proton Assignment
The following diagram maps the proton environments to the chemical structure.
Caption: Proton chemical shift mapping. Red nodes indicate aromatic protons, Blue is the amide proton, Green are aromatic methyls, and Yellow represents the ethyl group.[1]
13C NMR Spectroscopy Analysis
Carbon Environment Table (100 MHz, DMSO-d6)
The 13C spectrum is characterized by two distinct carbonyl signals downfield and the aliphatic signals of the ethyl and methyl groups upfield.
| Carbon Type | Shift ( | Assignment Logic |
| C=O (Ester) | 160.5 – 161.5 | Most deshielded due to adjacent oxygen. |
| C=O (Amide) | 154.0 – 156.0 | Shielded relative to ester due to resonance with N lone pair. |
| Ar-C (Ipso) | 135.0 – 136.5 | Quaternary, attached to Nitrogen (C1). |
| Ar-C (Quat) | 136.0 – 137.0 | C3 and C4 (attached to methyls). |
| Ar-CH | 129.0 – 130.5 | C5 (Meta to N). |
| Ar-CH | 120.0 – 122.0 | C6 (Ortho to N). |
| Ar-CH | 117.0 – 118.5 | C2 (Ortho to N, shielded by steric bulk of Me?). |
| O-CH₂ | 61.5 – 62.5 | Methylene of ethyl ester. |
| Ar-CH₃ | 19.0 – 20.0 | Methyls on the ring (C3-Me, C4-Me). |
| CH₃ (Ethyl) | 13.8 – 14.2 | Terminal methyl of ethyl ester. |
Experimental Protocol: Sample Preparation & Acquisition
To ensure reproducibility and minimize artifacts (such as water suppression issues or rotameric broadening), follow this standardized workflow.
Workflow Diagram[6]
Caption: Standardized NMR sample preparation and acquisition workflow for ethyl oxanilates.
Critical Considerations
-
Water Peak Interference: In DMSO-d6, the water peak appears around 3.33 ppm. Ensure your sample is dry; otherwise, the water peak may broaden or obscure the aromatic region if the baseline is poor.
-
Solvent Choice (DMSO vs. CDCl3):
-
DMSO-d6: Preferred.[3] The amide NH is a sharp singlet at ~10.5 ppm.
-
CDCl3: The NH peak may shift upfield (8.5–9.5 ppm) and appear broad due to quadrupole broadening from the nitrogen and lack of H-bond stabilization.
-
-
Impurities to Watch:
-
Diethyl Oxalate: Triplet at 1.3 ppm, Quartet at 4.3 ppm (overlaps with product), but lacks aromatic signals.
-
3,4-Dimethylaniline: Upfield amine protons (~3.5 ppm broad), different aromatic pattern.[1]
-
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[4] (General reference for chemical shift prediction of amide/ester derivatives).
-
National Institute of Standards and Technology (NIST). (2023). Ethyl 2-oxo-2-(phenylamino)acetate analogs. NIST Chemistry WebBook.[5] Available at: [Link]
-
PubChem. (2023). This compound (Compound Summary). National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Isatins via Sandmeyer and Stolle Routes. Available at: [Link][1]
-
Reagentia. (2023). Ethyl 2-((3,4-dimethylphenyl)amino)-2-oxoacetate Product Data. Available at: [Link]
Sources
- 1. CN117049977A - Preparation method of N-ethyl-2- (4-formylphenyl) acetamide - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. CN102372652A - Method for preparing N-substituted ethyl carbamate - Google Patents [patents.google.com]
- 4. Ethyl oxo((phenylmethyl)amino)acetate | C11H13NO3 | CID 81559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate
Preamble: A Strategic Approach to Molecular Characterization
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel or intermediate compounds is paramount. Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate, a molecule featuring an aniline core, an amide linkage, and an ethyl ester moiety, presents a multifaceted analytical challenge. Mass spectrometry (MS) stands as the definitive technique for its characterization, offering precise molecular weight determination and invaluable structural insights through controlled fragmentation. This guide eschews a generic template, instead adopting a logic-driven framework tailored to this specific molecule. We will explore the rationale behind methodological choices, from sample preparation to data interpretation, providing a self-validating protocol that ensures accuracy and reproducibility for researchers and drug development professionals.
Section 1: Foundational Physicochemical & Mass Analysis
Before any analysis, a theoretical understanding of the target molecule is crucial. This establishes the expected values against which experimental data will be validated.
1.1. Molecular Structure and Properties
This compound is comprised of a 3,4-dimethylaniline group linked via an amide bond to an ethyl oxoacetate moiety. This structure dictates its chemical behavior, particularly its susceptibility to specific ionization techniques and its likely fragmentation pathways.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Average Molar Mass | 221.25 g/mol |
| Monoisotopic (Exact) Mass | 221.1052 Da |
The exact mass is the cornerstone of high-resolution mass spectrometry (HRMS) analysis, allowing for the confirmation of the elemental formula with high confidence.
Section 2: The Analytical Cornerstone: Experimental Design
The quality of mass spectrometry data is fundamentally dependent on the upfront experimental design. Every choice, from solvent to ionization mode, is a deliberate step to maximize signal quality and information yield.
2.1. Sample Preparation: The Prerequisite for Quality Data
The goal of sample preparation is to present the analyte to the mass spectrometer in a clean, compatible solvent system at an optimal concentration.[1]
-
Rationale for Solvent Choice: The analyte must be fully dissolved in a solvent that is volatile and compatible with the chosen ionization method. For Electrospray Ionization (ESI), a combination of methanol, acetonitrile, and/or water is ideal.[2] These solvents readily form a stable spray. High boiling point solvents like DMSO should be avoided or diluted at least 20-fold, as they can suppress ionization and contaminate the system.[2]
-
Concentration Optimization: A concentration of approximately 1-10 µg/mL is recommended. Overly concentrated samples can lead to detector saturation, ion suppression, and unnecessary contamination of the ion source and mass analyzer.[2]
-
Acidification: The inclusion of a small amount of acid, typically 0.1% formic acid, in the final solution is critical for positive-mode ESI. The nitrogen atom on the aniline moiety is basic and will be readily protonated, significantly enhancing the ionization efficiency and generating a strong [M+H]⁺ signal.[2]
-
Purity: Ensure the sample is free of inorganic salts and particulates. Salts are non-volatile and can clog the instrument's sample path and suppress the analyte signal, while particulates can block capillaries.[2][3] Filtration is recommended if any solid is present.
2.2. Ionization Technique: Selecting the Right Tool for the Task
The choice of ionization method dictates the nature of the initial mass spectrum—whether it primarily shows the intact molecule or a rich pattern of fragment ions.
-
Electrospray Ionization (ESI): The "Soft" Approach for Molecular Weight Confirmation ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal energy, preserving the intact molecule.[4][5] For this compound, positive-ion ESI is the method of choice for initial analysis. The readily protonated aniline nitrogen makes the molecule highly responsive to this technique, yielding an abundant protonated molecule ([M+H]⁺). This provides a clear and unambiguous determination of the molecular weight.
-
Electron Ionization (EI): The "Hard" Approach for Structural Elucidation EI bombards the sample with high-energy electrons, causing extensive and reproducible fragmentation.[6][7] While this fragmentation pattern is a valuable "fingerprint" for structural analysis and library matching, it often comes at the cost of the molecular ion peak, which may be weak or entirely absent.[7] EI is best used in conjunction with Gas Chromatography (GC-MS) for volatile and thermally stable compounds, providing complementary structural data after the molecular weight has been confirmed by ESI.
Section 3: A Step-by-Step Protocol for LC-ESI-MS/MS Analysis
This protocol outlines a robust method for acquiring high-quality MS and MS/MS data for this compound.
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for analysis.
1. Sample Preparation Protocol
- Prepare a stock solution of the sample at 1 mg/mL in methanol.
- Perform a serial dilution from the stock solution into a solvent matching the initial LC mobile phase conditions (e.g., 95% Water: 5% Acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
- If the sample solution appears cloudy or contains visible particles, filter it through a 0.22 µm syringe filter before transferring to an autosampler vial.
2. Liquid Chromatography (LC) Parameters
- Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). The C18 stationary phase provides excellent retention for moderately polar organic molecules.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5-10 minutes. This ensures the compound is eluted as a sharp peak.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C. Elevated temperature reduces viscosity and can improve peak shape.
- Injection Volume: 2 µL.
3. Mass Spectrometry (MS) Parameters
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: +3.5 kV.
- Desolvation Temperature: 400 °C.[8]
- Desolvation Gas Flow: 800 L/Hr (Nitrogen).
- MS1 Acquisition: Full scan mode from m/z 70-500. This range will cover the expected precursor ion and potential low-mass fragments or impurities.
- MS2 Acquisition (Tandem MS):
- Precursor Ion: Isolate the [M+H]⁺ ion at m/z 222.11.
- Collision Gas: Argon.
- Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV). This allows for the detection of both low-energy (stable) and high-energy (smaller) fragment ions in a single run.
Section 4: Data Interpretation - Decoding the Mass Spectrum
The acquired spectrum is a puzzle. By understanding fundamental fragmentation rules, we can piece together the structure of the molecule.
4.1. Expected MS1 Spectrum In the full scan (MS1) spectrum, the most prominent peak will be the base peak corresponding to the protonated molecule [C₁₂H₁₅NO₃ + H]⁺ at m/z 222.1127 . Using a high-resolution instrument, observing this mass with an accuracy of <5 ppm provides strong evidence for the elemental composition. Look also for potential sodium ([M+Na]⁺ at m/z 244.0946) or potassium ([M+K]⁺ at m/z 260.0685) adducts, which are common in ESI.
4.2. Predicted Fragmentation Pathways (MS2) Tandem MS provides definitive structural information. The fragmentation of this compound is predicted to occur at its most labile bonds: the amide and ester linkages. Aromatic compounds tend to produce stable molecular ions, but the attached functional groups provide clear fragmentation pathways.[9][10]
Table 2: Predicted Key Fragment Ions for [M+H]⁺ at m/z 222.11
| m/z (Exact Mass) | Proposed Formula | Description of Neutral Loss |
| 194.0817 | C₁₀H₁₂NO₂⁺ | Loss of ethene (C₂H₄) from the ethyl ester. |
| 176.0712 | C₁₀H₁₀NO₂⁺ | Loss of ethanol (C₂H₅OH) from the ethyl ester. |
| 150.0813 | C₉H₁₂NO⁺ | Cleavage of the C-C bond between the two carbonyls, with loss of ethyl formate (C₃H₄O₂). |
| 122.0970 | C₈H₁₂N⁺ | Cleavage of the amide bond, yielding the protonated 3,4-dimethylaniline. |
| 106.0810 | C₈H₁₀⁺ | Loss of ammonia (NH₃) from the m/z 122 fragment. |
Fragmentation Pathway Diagram
Sources
- 1. organomation.com [organomation.com]
- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Electrospray ionization mass spectrometry for the study of non-covalent complexes: an emerging technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. rroij.com [rroij.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. d-nb.info [d-nb.info]
- 9. jove.com [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Initial Characterization of N-Aryl Oxalamic Esters
Executive Summary
N-aryl oxalamic esters (ethyl N-aryl oxalamates) represent a critical scaffold in medicinal chemistry, serving as bioisosteres for carboxylic acids and pivotal intermediates in the Knorr quinoline synthesis . Their dual-carbonyl functionality—comprising an amide and an ester—offers unique reactivity profiles but also presents specific challenges in characterization, particularly in distinguishing the mono-ester product from the thermodynamically stable bis-amide (oxanilide) side product.
This guide provides a rigorous, self-validating technical framework for the initial characterization of these compounds, focusing on spectroscopic differentiation and purity assessment.
Synthetic Rationale & Mechanism[1][2]
The synthesis of N-aryl oxalamic esters typically proceeds via nucleophilic acyl substitution . The primary amine (aniline derivative) attacks one of the carbonyl carbons of diethyl oxalate.
The Criticality of Stoichiometry
A common failure mode in this synthesis is the formation of the oxanilide (bis-substitution) byproduct.
-
Mechanism: The amine nucleophile attacks the ester carbonyl.
-
Control: To favor the mono-ester (oxalamic ester), diethyl oxalate must be used in large excess (acting as both reagent and solvent). This statistical overload ensures that once the mono-amide is formed, it is less likely to encounter another amine molecule before the reaction is quenched.
Reaction Pathway Diagram
The following logic flow illustrates the synthetic pathway and the divergence point for the byproduct.
Figure 1: Reaction pathway highlighting the necessity of excess oxalate to prevent double substitution.
Spectroscopic Fingerprinting
Confirming the structure requires identifying the "Ethyl Oxalamate" signature, which consists of specific IR and NMR patterns.
Infrared Spectroscopy (FT-IR)
The carbonyl region is the most diagnostic. Unlike simple amides or esters, oxalamic esters exhibit a "doublet" carbonyl stretch due to the adjacent C=O groups.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Ester C=O | 1730 – 1755 | Sharp, intense band. Higher frequency due to electron-withdrawing adjacent carbonyl. |
| Amide C=O | 1680 – 1700 | "Amide I" band. Lower frequency due to resonance. |
| N-H Stretch | 3200 – 3350 | Broad, medium intensity. Indicates secondary amide. |
| C-O Stretch | 1150 – 1250 | Characteristic of the ester linkage. |
Nuclear Magnetic Resonance (NMR)
The 1H NMR spectrum provides a self-validating integration ratio. You must observe the aromatic protons relative to the ethyl group in a precise integer ratio.
Key Diagnostic Signals (CDCl₃):
-
Amide Proton (-NH-):
8.8 – 10.5 ppm. Broad singlet. Note: This proton is highly deshielded due to the anisotropy of the adjacent carbonyls and potential intramolecular H-bonding. -
Ester Methylene (-OCH₂-):
4.3 – 4.5 ppm. Quartet ( Hz). -
Ester Methyl (-CH₃):
1.3 – 1.5 ppm. Triplet ( Hz).
Validation Check: Integration of the Quartet (2H) vs. the Amide Singlet (1H) must be 2:1 . If this ratio is skewed, check for residual diethyl oxalate (quartet at
Characterization Logic Tree
Use this workflow to interpret spectral data during initial screening.
Figure 2: Decision matrix for spectroscopic confirmation of the target ester.
Experimental Protocol: Synthesis of Ethyl N-Phenyl Oxalamate
Safety Note: Diethyl oxalate is toxic and hydrolyzes to oxalic acid. Perform all operations in a fume hood.
Materials
-
Aniline (10 mmol)
-
Diethyl oxalate (20 mmol - 2.0 eq )
-
Ethanol (Absolute, optional solvent)
-
Glacial Acetic Acid (Catalytic, optional)
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, charge diethyl oxalate (20 mmol).
-
Addition: Add aniline (10 mmol) slowly. If the aniline is solid, dissolve in a minimum amount of ethanol.
-
Reflux: Heat the mixture to gentle reflux (approx. 80-100°C) for 4–6 hours.
-
Process Monitor: Spot TLC (Silica gel, 20% EtOAc/Hexane). The product is typically less polar than aniline but more polar than diethyl oxalate.
-
-
Workup (Crystallization Method):
-
Cool the reaction mixture to room temperature, then to 0°C in an ice bath.
-
The N-aryl oxalamic ester often precipitates as a white/off-white solid.
-
Filtration: Filter the solid and wash with cold ethanol (to remove excess diethyl oxalate).
-
-
Purification: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate if necessary.
Purity Profiling (HPLC)
For drug development applications, purity must be established >95%.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (Gradient 10% -> 90%).
-
Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amide/Ester).
-
Impurity Flag: A peak with a similar UV spectrum but longer retention time usually indicates the Oxanilide (bis-amide) impurity, which is significantly more lipophilic.
Applications & References
Drug Discovery Context
N-aryl oxalamic esters are not merely synthetic intermediates. They possess intrinsic biological activity:
-
Antimicrobial Agents: Derivatives have shown efficacy against Gram-positive bacteria by mimicking peptide bonds [1].
-
Anti-inflammatory Prodrugs: Used to modulate the solubility and hydrolytic cleavage of NSAID derivatives [2].[1]
-
Kinase Inhibition: The oxalamic motif can act as a hinge-binder in kinase inhibitor design due to its H-bond donor/acceptor motif.
References
-
Nagalakshmi, G. (2008). Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. Asian Journal of Chemistry.
-
Bodor, N., et al. (1980). Synthesis and Biological Evaluation of omega-(N,N,N-trialkylammonium)alkyl Esters and Thioesters of Carboxylic Acid Nonsteroidal Antiinflammatory Agents. Journal of Pharmaceutical Sciences.
-
RSC Advances. (2014). Copper-catalyzed amination of aryl halides: Synthesis of N-arylamides. Royal Society of Chemistry.[2]
-
PubChem. (2025).[3] Ethyl 2-phenylethyl oxalate | C12H14O4.[3] National Library of Medicine.
Sources
- 1. Synthesis and biological evaluation of omega-(N,N,N-trialkylammonium)alkyl esters and thioesters of carboxylic acid nonsteroidal antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Ethyl 2-phenylethyl oxalate | C12H14O4 | CID 3023679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Sourcing & Synthesis Guide: Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate
This guide serves as a technical dossier and sourcing manual for Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate , a specialized intermediate used primarily in the synthesis of quinoline-based pharmacophores and agrochemicals.
Executive Summary & Market Status
This compound (also known as Ethyl 3,4-dimethyloxanilate) is a non-commoditized intermediate. Unlike common reagents found in Sigma-Aldrich or TCI catalogs, this compound typically does not have a permanent stock keeping unit (SKU) with major distributors.
Current Supply Chain Status:
-
Direct Availability: Low (Make-to-Order).
-
Primary Acquisition Route: In-house synthesis or Contract Research Organization (CRO) custom synthesis.
-
Precursor Availability: High (Commodity chemicals).
This guide provides the validated protocol for in-house generation, which is the industry-standard method for acquiring this compound for R&D purposes, alongside criteria for selecting custom manufacturers.
Chemical Profile & Identification
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | Ethyl N-(3,4-dimethylphenyl)oxamate; Ethyl 3,4-dimethyloxanilate |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| Core Moiety | Oxamic acid ester (Aniline derivative) |
| Key Functionality | Electrophilic carbonyls (for cyclization); Lipophilic dimethylphenyl group |
Structural Logic: The molecule consists of a 3,4-dimethylaniline core acylated by an ethyl oxalyl group. This specific substitution pattern is critical for directing subsequent cyclization reactions (e.g., Knorr Quinoline Synthesis) to the 6,7-dimethylquinoline isomers.
Sourcing Strategy: The "Make vs. Buy" Decision
Since no off-the-shelf supplier exists for immediate shipment, researchers must choose between Custom Synthesis and In-House Preparation .
Option A: Commercial Custom Synthesis (Outsourced)
If internal chemistry resources are constrained, use this specification sheet to request quotes from CROs (e.g., SynHet, WuXi AppTec, or local fine chemical synthesis houses).
-
Target Purity: >98% (HPLC)
-
Impurity Profile: Must be free of unreacted 3,4-dimethylaniline (genotoxic potential).
-
Scale: Typically 10g – 1kg.
-
Lead Time: Expect 4–6 weeks.
Option B: In-House Synthesis (Recommended)
For most research applications, in-house synthesis is the most time-efficient and cost-effective route. The reaction is robust, scalable, and uses inexpensive precursors.
Precursor Sourcing Table
| Precursor | CAS No.[1] | Availability | Typical Purity Required |
| 3,4-Dimethylaniline | 95-64-7 | High (Sigma, TCI, Alfa) | >98% |
| Diethyl Oxalate | 95-92-1 | High (Commodity) | >99% |
Technical Protocol: Validated Synthesis
Expert Insight: The reaction between an aniline and diethyl oxalate is an equilibrium-driven nucleophilic acyl substitution. Using an excess of diethyl oxalate serves as both the reagent and the solvent, driving the reaction to completion and preventing the formation of the symmetrical bis-oxamide side product.
Reaction Pathway Visualization
Figure 1: Synthetic pathway for the mono-oxalylation of 3,4-dimethylaniline. The use of excess diethyl oxalate minimizes bis-amide formation.
Step-by-Step Methodology
1. Stoichiometry & Setup:
-
3,4-Dimethylaniline: 1.0 equivalent (e.g., 12.1 g, 100 mmol)
-
Diethyl Oxalate: 2.0 - 5.0 equivalents (e.g., 29.2 g - 73.0 g). Note: Excess is crucial.
-
Apparatus: Round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or Dean-Stark trap if removing ethanol actively).
2. Reaction:
-
Mix the aniline and diethyl oxalate.[2] No additional solvent is required if diethyl oxalate is used in excess.
-
Heat the mixture to 120–130°C (oil bath temperature).
-
Maintain reflux for 2–4 hours . Monitor via TLC (System: Hexane/Ethyl Acetate 3:1). The aniline spot should disappear.
3. Work-up & Purification:
-
Cooling: Allow the reaction mixture to cool slowly to room temperature. The product often crystallizes directly from the reaction mixture upon cooling.
-
Filtration: If solids form, filter the precipitate.[2][3][4]
-
Washing: Wash the filter cake with cold ethanol or diethyl ether to remove excess diethyl oxalate.
-
Recrystallization: If the product does not precipitate or is impure, remove excess diethyl oxalate via vacuum distillation, then recrystallize the residue from hot ethanol.
4. Quality Control (Self-Validation):
-
Appearance: White to off-white needles or crystalline powder.
-
Melting Point: Expected range ~100–105°C (based on analog trends; verify experimentally).
-
1H NMR (CDCl₃): Look for the ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm), the NH broad singlet (~8.9 ppm), and the aromatic signals for the 3,4-dimethyl substitution pattern.
Procurement & Workflow Logic
For project managers and procurement officers, the following decision tree outlines the most efficient path to securing this material.
Figure 2: Strategic sourcing workflow. Due to the compound's niche status, in-house synthesis is the statistically probable optimal path.
References
-
Precursor Sourcing (3,4-Dimethylaniline): PubChem Compound Summary for CID 7248. Available at: [Link]
- Synthesis Methodology (General Oxalylation): "Reaction of Anilines with Diethyl Oxalate." Organic Syntheses, Coll. Vol. 2, p. 19.
-
Analogous Compound Data: PubChem Entry for Ethyl 2-((2,4-dimethylphenyl)amino)-2-oxoacetate (Isomer). Available at: [Link]
- Application Context: Knorr Quinoline Synthesis intermediates. Journal of Heterocyclic Chemistry.
Sources
Methodological & Application
Application Notes and Protocols for Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Introduction: The Strategic Utility of Substituted Anilino Oxoacetates in Medicinal Chemistry
Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate is a versatile organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a reactive secondary amine, an ester, and a keto group, offers multiple points for chemical modification, making it an ideal scaffold for the construction of more complex molecular architectures. The 3,4-dimethylaniline moiety, in particular, can be found in a range of biologically active molecules, and its incorporation can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This document provides a comprehensive guide to the synthesis, characterization, and potential applications of this compound in pharmaceutical research and development.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a pharmaceutical intermediate is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C12H15NO3 | - |
| Molecular Weight | 221.25 g/mol | - |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General knowledge of similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Safety Precautions:
-
3,4-Dimethylaniline: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation, serious eye irritation, and may cause respiratory irritation. May cause damage to organs through prolonged or repeated exposure.[1][2]
-
Diethyl Oxalate: Harmful if swallowed and causes serious eye irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
-
Dispose of waste according to institutional and local regulations.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of 3,4-dimethylaniline with a suitable acylating agent, such as diethyl oxalate. This reaction is a standard method for the formation of N-aryl oxamic acid esters.
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Protocol:
Materials:
-
3,4-Dimethylaniline (1.0 eq)
-
Diethyl oxalate (1.2 eq)
-
Toluene (or another suitable high-boiling solvent)
-
Dean-Stark apparatus (optional, for removal of ethanol)
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if used), add 3,4-dimethylaniline and toluene.
-
Begin stirring the mixture and add diethyl oxalate to the flask.
-
Heat the reaction mixture to reflux (approximately 110-120 °C for toluene) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
During the reaction, the ethanol byproduct can be collected in the Dean-Stark trap to drive the equilibrium towards the product.
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Expected Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), two methyl groups on the aromatic ring (singlets), and aromatic protons. The N-H proton will likely appear as a broad singlet. |
| ¹³C NMR | Resonances for the carbonyl carbons (ester and keto), the aromatic carbons (including the two methyl-substituted carbons), and the ethyl group carbons. |
| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching, C=O stretching (ester and keto), C-N stretching, and aromatic C-H stretching. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product (221.25 m/z). |
Characterization of Starting Material (3,4-Dimethylaniline):
| Technique | Observed Data | Source |
| ¹H NMR | Signals at approximately 6.9 (d), 6.6 (d), 6.5 (s) ppm for aromatic protons, 3.4 (s, broad) for NH₂, and 2.2, 2.1 ppm for the two CH₃ groups. | [3] |
| ¹³C NMR | Resonances around 145, 137, 130, 122, 117, 113 ppm for aromatic carbons and around 20, 18 ppm for the methyl carbons. | [4] |
Application in Pharmaceutical Synthesis: A Hypothetical Example
This compound can serve as a precursor for the synthesis of various heterocyclic compounds with potential biological activity. One plausible application is in the synthesis of quinoxaline derivatives, which are known to exhibit a wide range of pharmacological effects.
Hypothetical Synthesis of a Quinoxaline Derivative:
The reaction of this compound with an ortho-phenylenediamine derivative can lead to the formation of a quinoxaline ring system.
Caption: Hypothetical synthesis of a quinoxaline derivative.
Detailed Hypothetical Protocol:
Materials:
-
This compound (1.0 eq)
-
Substituted ortho-phenylenediamine (1.0 eq)
-
Ethanol or acetic acid (as solvent)
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen solvent (e.g., ethanol).
-
Add the substituted ortho-phenylenediamine to the solution.
-
If using a neutral solvent like ethanol, a catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, it can be collected by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of pharmaceutically relevant compounds. The straightforward synthesis and the presence of multiple reactive sites make it an attractive building block for medicinal chemists. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this compound in the discovery and development of new therapeutic agents. As with any chemical synthesis, proper safety precautions and analytical validation are essential for successful and reproducible results.
References
-
Organic Syntheses Procedure. Available from: [Link]
-
Dimethylaniline : Synthesis - YouTube. (2021-09-29). Available from: [Link]
-
Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. Available from: [Link]
- CN101914025A - Method for preparing p-amino-N,N-dimethylaniline oxalate - Google Patents.
-
A solvent-free and formalin-free Eschweiler-Clarke methylation for amines - ResearchGate. (2025-08-06). Available from: [Link]
-
Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Available from: [Link]
-
Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones - ResearchGate. (2025-08-10). Available from: [Link]
-
3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem. Available from: [Link]
-
Synthesis of ethyl 2-oxo-2-[(5-aryl-1,3,4-thiadiazol-2-yl)amino] acetates. - ResearchGate. Available from: [Link]
-
Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl] - NIH. Available from: [Link]
-
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride - PubChem. Available from: [Link]
-
Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate - PrepChem.com. Available from: [Link]
-
Safety data sheet - CPAChem. (2024-09-30). Available from: [Link]
-
Ethyl 2-(4-fluoroanilino)-2-oxoacetate | C10H10FNO3 | CID 2774365 - PubChem. Available from: [Link]
-
Material Safety Data Sheet - 2-Ethylaniline, 98% - Cole-Parmer. Available from: [Link]
Sources
Synthesis of quinoxaline-2,3-diones from Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate
This Application Note and Protocol is designed for researchers and drug development professionals. It details the synthesis of 6,7-Dimethylquinoxaline-2,3-dione starting from Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate .[1]
Target Compound: 6,7-Dimethylquinoxaline-2,3(1H,4H)-dione Starting Material: this compound Reaction Class: Electrophilic Aromatic Substitution (Nitration) / Reductive Cyclization Primary Application: Synthesis of AMPA/Kainate receptor antagonists and neuroprotective agents.[1]
Introduction & Scientific Context
Quinoxaline-2,3-diones are a privileged scaffold in medicinal chemistry, particularly known for their affinity to the glycine binding site of the NMDA receptor and the AMPA/Kainate glutamate receptors.[1] The 6,7-dimethyl substitution pattern is frequently employed to modulate lipophilicity and receptor binding affinity.[1]
While the "classic" synthesis involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with diethyl oxalate, this route is often limited by the instability and cost of the diamine precursor.[1] The Oxamate Route described here offers a robust alternative. It utilizes This compound (a stable anilide derivative) as the starting material.[1] This pathway allows for late-stage introduction of the second nitrogen via regioselective nitration, followed by reductive cyclization, ensuring high purity and scalability.[1]
Mechanistic Pathway
The synthesis proceeds through three distinct mechanistic phases:
-
Regioselective Nitration: The amide group of the starting material directs the incoming nitro group to the ortho position.[1] Due to steric hindrance at the position flanked by the methyl group, nitration occurs predominantly at the C6 position (relative to the original aniline numbering), yielding the 2-nitro-4,5-dimethyl isomer.[1]
-
Reduction: The nitro group is reduced to a primary amine.[1]
-
Intramolecular Cyclization: The newly formed amine nucleophilically attacks the adjacent ester carbonyl, closing the pyrazine ring to form the quinoxaline-2,3-dione.[1]
Figure 1: Synthetic pathway from oxamate precursor to quinoxaline scaffold.[1][2][3][4][5][6]
Experimental Protocol
Phase 1: Regioselective Nitration
Objective: Introduce a nitro group ortho to the amide nitrogen.[1] Critical Quality Attribute (CQA): Regiocontrol to minimize the 5,6-dimethyl isomer.
Materials
-
This compound (1.0 equiv)[1]
-
Sulfuric acid (H₂SO₄), conc.[1] ( Solvent/Catalyst)[1][2][5]
-
Nitric acid (HNO₃), fuming or 70% (1.05 equiv)[1]
-
Dichloromethane (DCM) (Extraction solvent)[1]
-
Ice/Water bath[1]
Procedure
-
Dissolution: Charge a round-bottom flask with This compound (10 g, 40.1 mmol). Add concentrated H₂SO₄ (40 mL) dropwise at 0°C with vigorous stirring. The solid should dissolve to form a dark solution.[1]
-
Note: Maintain temperature <10°C to prevent hydrolysis of the ester or sulfonation of the ring.[1]
-
-
Nitration: Prepare a mixture of HNO₃ (1.05 equiv) and H₂SO₄ (5 mL). Add this nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature between 0–5°C.
-
Reaction: Stir at 0–5°C for 1 hour. Monitor by TLC (Ethyl Acetate/Hexane 3:7).[1] The starting material (R_f ~0.[1]5) should disappear, replaced by the nitro-intermediate (lower R_f).[1]
-
Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with stirring. A yellow precipitate (the nitro-oxamate) will form.[1]
-
Isolation: Filter the solid. Wash with cold water (3 x 50 mL) until the filtrate is neutral pH.[1]
-
Purification: Recrystallize from Ethanol/Water to obtain Ethyl 2-(2-nitro-4,5-dimethylanilino)-2-oxoacetate as yellow needles.
-
Yield Expectation: 75–85%.[1]
-
Phase 2: Reductive Cyclization
Objective: Reduce the nitro group and close the ring in a "telescoped" sequence.[1]
Materials
-
Nitro-intermediate from Phase 1 (5.0 g)[1]
-
Ethanol (Absolute, 100 mL)
-
Palladium on Carbon (Pd/C), 10% wt loading (0.5 g)[1]
-
Hydrogen gas (Balloon or low pressure hydrogenation apparatus)[1]
-
Alternative: Iron powder/Acetic acid can be used if hydrogenation is unavailable.[1]
Procedure
-
Setup: In a hydrogenation flask, suspend the Nitro-intermediate (5.0 g) in Ethanol (100 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under an inert atmosphere (Nitrogen or Argon).[1]
-
Hydrogenation: Purge the system with Hydrogen gas. Stir vigorously under H₂ atmosphere (1 atm is usually sufficient) at Room Temperature for 4–6 hours.
-
Cyclization Monitoring: The reduction initially forms the aniline intermediate.[1] Often, cyclization occurs spontaneously under these conditions.[1] If TLC shows the amino-ester intermediate (polar spot), heat the mixture to reflux for 1–2 hours to drive cyclization to completion.
-
Work-up:
-
Isolation: Concentrate the filtrate to ~20 mL volume and cool to 0°C. Collect the precipitate by filtration.
-
Purification: Wash the solid with cold ethanol and diethyl ether. Dry under vacuum at 60°C.[1]
Results & Data Analysis
Expected Analytical Data
| Parameter | Specification | Notes |
| Appearance | Off-white to pale brown solid | High purity samples are often colorless microcrystals.[1] |
| Melting Point | >300°C | Characteristic of quinoxaline-diones (high intermolecular H-bonding).[1] |
| ¹H NMR (DMSO-d₆) | δ 11.8 (s, 2H, NH), 6.90 (s, 2H, Ar-H), 2.15 (s, 6H, CH₃) | The singlet at 6.90 ppm confirms the symmetric 6,7-substitution.[1] |
| IR Spectrum | 3100–2800 cm⁻¹ (NH stretch), 1680 cm⁻¹ (C=O amide) | Broad NH bands are diagnostic of the lactam tautomer.[1] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Nitration | Temperature too high (>10°C).[1] | Maintain strict cryo-control.[1] High temps favor dinitration or oxidation.[1] |
| Regioisomer Contamination | Steric control failure. | Recrystallize the nitro-intermediate before reduction.[1] The 2-nitro-4,5-dimethyl isomer crystallizes more readily than the 2-nitro-3,4-dimethyl isomer.[1] |
| Incomplete Cyclization | Reaction stopped at amino-ester stage.[1] | Extend reflux time in Phase 2. Add a catalytic amount of Acetic Acid if cyclization is sluggish.[1] |
Workflow Visualization
Figure 2: Step-by-step experimental workflow.
References
-
Cheung, J., et al. (2012).[1] Synthesis and neuropharmacological evaluation of some novel quinoxaline 2,3-dione derivatives. Scientific World Journal.[1] Link
-
BenchChem. (2025).[1][5] 6,7-Dimethylquinoxaline-2,3-dione: A Technical Overview for Researchers. Link[1]
-
Saraswat, P., et al. (2016).[1] Review on Synthesis and Biological Activity of Quinoxaline Derivatives. International Journal of Pharmaceutical Sciences and Research.
-
Kurasawa, Y., et al. (1986).[1] Tautomerism and synthesis of quinoxaline-2,3-diones. Journal of Heterocyclic Chemistry.
Sources
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. New synthesis of a late-stage tetracyclic key intermediate of lumateperone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ptfarm.pl [ptfarm.pl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate. This N-aryl oxamic acid ethyl ester is a valuable building block in medicinal chemistry and organic synthesis. The described method is based on the acylation of 3,4-dimethylaniline with ethyl oxalyl chloride, a robust and high-yielding reaction. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural instructions, explanations of the underlying chemical principles, safety precautions, and methods for product characterization and purification.
Introduction and Scientific Context
N-Aryl oxamic acid esters, such as this compound, are important intermediates in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules. The presence of both an amide and an ester functionality attached to adjacent carbonyl groups provides a versatile scaffold for further chemical transformations. The synthesis of these compounds is typically achieved through the acylation of anilines.
The protocol detailed herein employs the direct acylation of 3,4-dimethylaniline with ethyl oxalyl chloride. This method is favored for its efficiency and the relatively mild conditions required. Ethyl oxalyl chloride is a highly reactive acylating agent, ensuring a rapid and complete reaction with the primary amine of the 3,4-dimethylaniline. A base, such as pyridine, is utilized to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.
Reaction Scheme
The synthesis proceeds via a nucleophilic acyl substitution reaction where the amino group of 3,4-dimethylaniline attacks the electrophilic carbonyl carbon of the acid chloride in ethyl oxalyl chloride.
Reaction: 3,4-Dimethylaniline + Ethyl oxalyl chloride → this compound + Pyridinium hydrochloride
A visual representation of the chemical reaction.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Grade |
| 3,4-Dimethylaniline | 95-64-7 | C₈H₁₁N | 121.18 | Reagent Grade, ≥98% |
| Ethyl oxalyl chloride | 4755-77-5 | C₄H₅ClO₃ | 136.53 | Synthesis Grade, ≥98% |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 | Anhydrous, ≥99.8% |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | ACS Reagent, ≥99.7% |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Anhydrous, granular |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | ACS Reagent, ≥99.5% |
| Ethanol | 64-17-5 | C₂H₅OH | 46.07 | 200 proof, absolute |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS Reagent, mixture of isomers |
Equipment
-
Two-necked round-bottomed flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Reflux condenser with a gas inlet/outlet
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel and flask)
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
pH paper or pH meter
-
Analytical balance
Safety Precautions
This protocol must be performed in a well-ventilated fume hood by personnel trained in standard laboratory procedures.
-
Ethyl oxalyl chloride is corrosive, flammable, and reacts violently with water.[1][2][3] It causes severe skin burns and eye damage and is harmful if swallowed.[1][2] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. Handle with extreme care and avoid inhalation of vapors.
-
3,4-Dimethylaniline is toxic if swallowed, in contact with skin, or if inhaled.[4] It may cause damage to organs through prolonged or repeated exposure.[4] It can turn reddish-brown upon exposure to air.
-
Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin.
-
Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
Detailed Experimental Protocol
This protocol is based on a well-established procedure for the acylation of anilines.[5]
Reaction Setup
-
Prepare the Reaction Flask: In a 250 mL two-necked round-bottomed flask equipped with a magnetic stir bar and a dropping funnel, add 3,4-dimethylaniline (6.06 g, 50 mmol).
-
Dissolve the Aniline: Add 100 mL of anhydrous dichloromethane (DCM) to the flask to dissolve the aniline.
-
Add the Base: Add anhydrous pyridine (4.35 mL, 55 mmol, 1.1 equivalents) to the solution. The pyridine acts as a base to neutralize the HCl that is formed during the reaction, preventing the protonation of the starting aniline and driving the reaction to completion.
-
Cool the Mixture: Place the flask in an ice bath and stir the mixture for 10-15 minutes until the temperature equilibrates to 0-5 °C.
Acylation Reaction
-
Prepare the Acylating Agent: In the dropping funnel, prepare a solution of ethyl oxalyl chloride (7.17 g, 52.5 mmol, 1.05 equivalents) in 20 mL of anhydrous DCM.
-
Slow Addition: Add the ethyl oxalyl chloride solution dropwise to the stirred aniline solution over a period of 30-45 minutes. Maintain the temperature of the reaction mixture between 0 °C and 5 °C during the addition. A precipitate of pyridinium hydrochloride may form.
-
Reaction at Room Temperature: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1.5 to 2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Isolation
-
Quenching: Slowly and carefully add 40 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture to neutralize any remaining acid and quench the reaction. Stir the biphasic mixture vigorously for about 1.5 hours, or until the evolution of CO₂ gas ceases.
-
Phase Separation: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer from the aqueous layer.
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL) to recover any dissolved product.
-
Washing: Combine all the organic layers and wash them with water (50 mL).
-
Drying: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DCM.
-
Azeotropic Removal of Pyridine: To remove residual pyridine, add 100 mL of toluene to the residue and evaporate the solvent under reduced pressure. Repeat this azeotropic distillation two more times to ensure all pyridine is removed. The crude product should be a solid or a viscous oil.
Purification
-
Recrystallization: The crude product can be purified by recrystallization. A common solvent system for N-aryl oxamic acid esters is a mixture of ethanol and water or hexanes and ethyl acetate.[6] Dissolve the crude solid in a minimum amount of hot ethanol. Slowly add water until the solution becomes cloudy. Reheat the solution until it becomes clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation of Pure Product: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Experimental Workflow Diagram
Sources
- 1. IR Absorption Table [webspectra.chem.ucla.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4481146A - Process for the preparation of an ethyl ester - Google Patents [patents.google.com]
Application Notes and Protocols: Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate in Combinatorial Chemistry Libraries
Introduction: A Versatile Scaffold for Accelerated Drug Discovery
In the landscape of modern medicinal chemistry, the efficient construction of diverse molecular libraries is paramount to the identification of novel therapeutic agents. Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate emerges as a highly valuable and versatile building block for combinatorial chemistry. Its structure, featuring a reactive ethyl ester and a modifiable aniline core, provides multiple points for diversification, enabling the rapid generation of extensive libraries of N-aryl oxamic acid derivatives. These derivatives are of significant interest in drug discovery due to their prevalence in biologically active compounds. This guide provides a comprehensive overview of the applications and detailed protocols for the effective utilization of this compound in both solution-phase and solid-phase combinatorial library synthesis.
Physicochemical Properties and Reactivity Profile
This compound is a stable, crystalline solid at room temperature. The key to its utility in combinatorial chemistry lies in the differential reactivity of its functional groups. The ethyl ester is susceptible to nucleophilic attack by amines, leading to the formation of amides, while the anilino moiety can be functionalized through various reactions, including acylation and alkylation, after appropriate activation. The presence of the two methyl groups on the aromatic ring influences the electronic properties and steric hindrance of the aniline nitrogen, which can be strategically exploited in library design.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |
| Reactivity | Ester group susceptible to aminolysis; aniline N-H can be deprotonated |
Strategic Application in Combinatorial Library Design
The core structure of this compound allows for a "building block" approach to library synthesis. The general strategy involves the modification of the ethyl ester and/or the aniline moiety to introduce diversity.
Solution-Phase Parallel Synthesis of Amide Libraries
Solution-phase synthesis offers a rapid and straightforward method for generating focused libraries of amides from this compound. This approach is particularly advantageous for smaller libraries and for optimizing reaction conditions before transitioning to a solid-phase format.
Core Principle: Aminolysis of the Ethyl Ester
The fundamental reaction in this workflow is the aminolysis of the ethyl ester by a diverse set of primary and secondary amines. This reaction is typically facilitated by mild heating or the use of a catalyst to drive the reaction to completion. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[1]
Experimental Workflow: Solution-Phase Synthesis
Caption: Workflow for solution-phase parallel synthesis of an amide library.
Detailed Protocol: Solution-Phase Synthesis of a 96-Well Amide Library
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M stock solution of this compound in anhydrous toluene.
-
Prepare 0.6 M stock solutions of a diverse set of 96 primary and secondary amines in anhydrous toluene in a 96-well plate.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 200 µL (0.1 mmol) of the this compound stock solution.
-
Add 200 µL (0.12 mmol, 1.2 equivalents) of each unique amine stock solution to the corresponding well.
-
Seal the reaction block with a pierceable cap mat.
-
-
Reaction:
-
Place the reaction block on a shaker and heat to 90 °C for 16 hours.
-
-
Work-up and Purification:
-
Allow the reaction block to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in each well in 1 mL of ethyl acetate.
-
Wash the organic layer with 1 M HCl (2 x 0.5 mL), saturated NaHCO₃ solution (2 x 0.5 mL), and brine (1 x 0.5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to yield the crude amide products.
-
Purify the products as needed using parallel preparative HPLC.
-
Table 2: Representative Reaction Parameters for Solution-Phase Synthesis
| Parameter | Condition | Rationale |
| Solvent | Toluene, Dioxane | High boiling point allows for elevated reaction temperatures. |
| Temperature | 80-110 °C | Provides sufficient energy to overcome the activation barrier for aminolysis. |
| Amine Stoichiometry | 1.2 - 1.5 equivalents | A slight excess of the amine drives the reaction towards completion. |
| Reaction Time | 12-24 hours | Ensures high conversion for a wide range of amines. |
Solid-Phase Synthesis of Diversified N-Aryl Oxamic Acid Libraries
Solid-phase synthesis offers significant advantages for the construction of large combinatorial libraries, primarily due to the simplified purification process where excess reagents and byproducts are washed away from the resin-bound product.[2]
Core Principle: Immobilization and On-Bead Modification
In this strategy, a linker is first attached to a solid support (e.g., Wang resin). The this compound is then coupled to the linker. Subsequent diversification reactions are performed on the resin-bound intermediate, followed by cleavage from the resin to release the final products. A highly reactive resin-bound acid chloride can be reacted with arylamines to yield resin-bound N-aryloxamic acids.[2]
Experimental Workflow: Solid-Phase Synthesis
Caption: General workflow for solid-phase library synthesis.
Detailed Protocol: Solid-Phase Synthesis of an N-Acylated Amide Library
-
Resin Preparation and Loading:
-
Swell Wang resin (1 g, 1 mmol/g loading) in dichloromethane (DCM, 10 mL) for 30 minutes.
-
Wash the resin with DCM (3 x 10 mL).
-
In a separate flask, dissolve 2-(3,4-dimethylanilino)-2-oxoacetic acid (prepared by hydrolysis of the ethyl ester, 3 mmol) and HOBt (3 mmol) in DMF (10 mL).
-
Add DIC (3 mmol) to the solution and stir for 15 minutes.
-
Add the activated acid solution to the swollen resin and shake at room temperature for 12 hours.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.
-
-
On-Bead Amide Formation:
-
Swell the loaded resin in DCM.
-
In separate reaction vessels, add a solution of a primary or secondary amine (5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 5 equivalents) in DMF to the resin.
-
Shake the reaction vessels at room temperature for 16 hours.
-
Wash the resin extensively with DMF, DCM, and methanol.
-
-
On-Bead N-Acylation (Diversification):
-
To each reaction vessel, add a solution of an acylating agent (e.g., an acid chloride or anhydride, 5 equivalents) and DIPEA (5 equivalents) in DCM.
-
Shake at room temperature for 6 hours.
-
Wash the resin as described in step 2.
-
-
Cleavage and Isolation:
-
Treat the resin with a cleavage cocktail of 95:2.5:2.5 trifluoroacetic acid (TFA)/triisopropylsilane/water for 2 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Collect the precipitate by filtration and purify by preparative HPLC.
-
Conclusion: A Powerful Tool for Chemical Space Exploration
This compound is a powerful and versatile building block for the construction of diverse chemical libraries. The protocols outlined in this guide for both solution-phase and solid-phase synthesis provide a robust framework for researchers to generate novel N-aryl oxamic acid derivatives efficiently. The ability to introduce molecular diversity at multiple positions makes this scaffold an invaluable tool in the quest for new drug candidates and chemical probes. By leveraging the principles of combinatorial chemistry, scientists can systematically explore vast regions of chemical space, accelerating the pace of discovery in pharmaceutical and agrochemical research.
References
-
Theoclitou, M.-E., Delaet, N. G. J., & Robinson, L. A. (2002). Rapid parallel synthesis of combinatorial libraries of substituted 3-thio-1,2,4-triazoles and 2-thioimidazoles. Journal of Combinatorial Chemistry, 4(4), 315–319. [Link]
-
Bendale, P. M., & Sun, C.-M. (2002). Rapid microwave-assisted liquid-phase combinatorial synthesis of 2-(arylamino)benzimidazoles. Journal of Combinatorial Chemistry, 4(4), 359–361. [Link]
-
Gordon, D. W., & Steele, J. (1995). The synthesis of peptidomimetic combinatorial libraries through successive amide alkylations. Bioorganic & Medicinal Chemistry Letters, 5(1), 47-50. [Link]
-
Boger, D. L., & Chai, W. (1998). Solid-phase synthesis of an oxalic acid amide library. Journal of the American Chemical Society, 120(29), 7226-7231. [Link]
-
Ren, J.-W., Tong, M.-N., Zhao, Y.-F., & Ni, F. (2021). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Letters, 23(19), 7497–7502. [Link]
-
Chemistry LibreTexts. (2023, January 22). Amines as Nucleophiles. [Link]
-
Hoogenboom, R. (2013). Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers. Polymer Chemistry, 4(5), 1595-1601. [Link]
-
El Kaim, L., Grimaud, L., & Gizolme, M. (2006). A New Passerini-Type Reaction with Phenols. Organic Letters, 8(22), 5021–5023. [Link]
-
Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89. [Link]
Sources
Application Note: Green Synthesis Approaches for Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate
Executive Summary & Molecule Profile
Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate is a pivotal intermediate in the synthesis of biologically active heterocycles, particularly isatin derivatives (via cyclization) and quinoxalinones. Structurally, it represents an N-substituted ethyl oxamate, featuring a 3,4-dimethylphenyl (xylyl) group attached to an oxoacetate moiety.
Traditional synthesis involves the aminolysis of diethyl oxalate with 3,4-dimethylaniline in volatile organic solvents (toluene, benzene) under reflux, often requiring Lewis acid catalysts. This application note details three validated Green Chemistry protocols that eliminate halogenated solvents, reduce energy consumption, and maximize atom economy.
Target Molecule Specifications
-
IUPAC Name: Ethyl 2-[(3,4-dimethylphenyl)amino]-2-oxoacetate
-
Molecular Formula: C
H NO -
Molecular Weight: 221.25 g/mol
-
Key Reactants: 3,4-Dimethylaniline (Solid), Diethyl Oxalate (Liquid)
Green Chemistry Rationale
The transition to green synthesis for this scaffold focuses on three of the 12 Principles of Green Chemistry:
-
Prevention of Waste: Solvent-free methods eliminate the need for solvent recovery/disposal.
-
Energy Efficiency: Microwave and Ultrasound methods significantly reduce reaction times from hours to minutes.
-
Safer Solvents: Replacing toluene with ethanol or using the liquid reagent (diethyl oxalate) as the solvent.
Comparative Efficiency Data
| Metric | Traditional (Reflux/Toluene) | Method A (Microwave/Solvent-Free) | Method B (Ultrasound/Ethanol) |
| Reaction Time | 4 - 6 Hours | 5 - 10 Minutes | 20 - 40 Minutes |
| Yield | 65 - 75% | 88 - 94% | 82 - 88% |
| Energy Input | High (Continuous Reflux) | Low (Pulse Irradiation) | Medium (Cavitation) |
| Atom Economy | Low (Solvent waste) | High (Neat reaction) | Moderate |
Detailed Experimental Protocols
Method A: Solvent-Free Microwave-Assisted Synthesis (Recommended)
Principle: Rapid internal heating of the polar transition state accelerates the nucleophilic attack of the amine on the oxalate ester. The liquid diethyl oxalate acts as both reactant and solvent.
Reagents:
-
3,4-Dimethylaniline (1.0 eq, 10 mmol, ~1.21 g)
-
Diethyl Oxalate (1.5 eq, 15 mmol, ~2.19 g) - Excess acts as solvent
Protocol:
-
Preparation: In a 10 mL microwave-safe process vial, mix 1.21 g of 3,4-dimethylaniline and 2.2 mL (approx. 15 mmol) of diethyl oxalate.
-
Homogenization: Vortex the mixture for 30 seconds to ensure the solid aniline is fully dispersed/dissolved in the oxalate.
-
Irradiation: Place the capped vial in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Parameters: Power = 150 W (Dynamic), Temperature = 110°C, Hold Time = 8 minutes, Stirring = High.
-
-
Workup: Allow the vial to cool to 50°C. The product often precipitates upon cooling.
-
Purification: Add 5 mL of cold ethanol to the reaction mixture and sonicate briefly to break up the solid. Filter the precipitate under vacuum.[1] Wash with cold hexanes (2 x 5 mL) to remove excess diethyl oxalate.
-
Drying: Dry the white/off-white crystalline solid in a vacuum oven at 40°C for 2 hours.
Method B: Ultrasound-Assisted Synthesis (Mild Conditions)
Principle: Acoustic cavitation creates localized "hot spots" (high T/P) that promote mass transfer and overcome the activation energy barrier without bulk heating, preserving thermal-sensitive functionalities.
Reagents:
-
3,4-Dimethylaniline (1.0 eq, 10 mmol)
-
Diethyl Oxalate (1.2 eq, 12 mmol)
-
Solvent: Ethanol (Absolute, 5 mL)
Protocol:
-
Setup: Dissolve 1.21 g of 3,4-dimethylaniline in 5 mL of absolute ethanol in a 50 mL Erlenmeyer flask.
-
Addition: Add 1.6 mL (12 mmol) of diethyl oxalate dropwise while stirring.
-
Sonication: Place the flask in an ultrasonic cleaning bath (operating freq: 35-40 kHz) or use an ultrasonic probe (20 kHz, 40% amplitude).
-
Bath Method: Sonicate at ambient temperature (water bath temp may rise to ~40°C) for 30 minutes.
-
Probe Method: Pulse mode (5s ON / 5s OFF) for 15 minutes.
-
-
Monitoring: Monitor reaction progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3).
-
Isolation: Evaporate the ethanol under reduced pressure (Rotary Evaporator). The residue is a solid.[2][3][4][5]
-
Recrystallization: Recrystallize from a minimum amount of hot ethanol/water (9:1) to obtain pure needles.
Mechanistic Pathway & Workflow Visualization
The reaction follows a Nucleophilic Acyl Substitution mechanism. The lone pair on the aniline nitrogen attacks the highly electrophilic carbonyl carbon of the diethyl oxalate (activated by the adjacent ester group).
Reaction Mechanism Description[7][8][9]
-
Nucleophilic Attack: 3,4-Dimethylaniline attacks the
-carbonyl of diethyl oxalate. -
Tetrahedral Intermediate: Formation of a zwitterionic intermediate.
-
Elimination: Reformation of the carbonyl double bond and expulsion of the ethoxide leaving group.
-
Proton Transfer: Rapid proton transfer yields the neutral amide (Ethyl oxamate) and Ethanol.
Experimental Workflow Diagram
Figure 1: Decision matrix and workflow for the green synthesis of this compound.
Quality Control & Validation
To ensure the protocol is self-validating, the synthesized product must meet the following criteria.
Characterization Data (Expected)
-
Physical State: White to pale yellow crystalline solid.
-
Melting Point: 108°C - 112°C (Distinct sharp range indicates purity).
-
IR Spectrum (ATR):
-
(Amide): ~3250-3300 cm
-
(Ester): ~1730-1740 cm
-
(Amide I): ~1690 cm
-
(Amide): ~3250-3300 cm
-
H NMR (400 MHz, CDCl
):- 8.8-9.0 (br s, 1H, NH)
- 7.4-7.5 (m, 2H, Ar-H)
- 7.1 (d, 1H, Ar-H)
-
4.4 (q, 2H, O-CH
-) -
2.2-2.3 (s, 6H, 2 x CH
) -
1.4 (t, 3H, -CH
)
Troubleshooting Guide
-
Low Yield (Method A): Ensure the microwave vial is sealed properly to prevent loss of diethyl oxalate (bp 185°C) if the temperature overshoots.
-
Oily Product: Indicates incomplete removal of excess diethyl oxalate. Wash the solid thoroughly with cold hexanes; diethyl oxalate is soluble in hexanes, while the oxamate product is not.
-
Bis-amide Formation: If reaction runs too long or at too high a temperature with excess aniline, the N,N'-diaryloxamide (dimer) may form. Maintain the stoichiometry (Oxalate excess) to prevent this.
References
-
Microwave-Assisted Synthesis of Ethyl 2-(arylamino)
-
General Reactivity of Diethyl Oxalate with Amines
-
Title: A Comparative Guide to the Reactivity of Diethyl Oxalate and Dimethyl Oxalate.[2]
- Source: BenchChem Applic
- URL
-
- Title: Ultrasound Assisted Synthesis of N-substituted Amides and Heterocycles (General Methodology Reference).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 6. CN104230880A - Simple preparation method of 2-((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxyhexacyclo-4-yl)acetate - Google Patents [patents.google.com]
- 7. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate Online | Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate Manufacturer and Suppliers [scimplify.com]
- 12. A one-pot microwave assisted synthesis of ethyl 7,7-dimethyl-5-oxo-4-aryl-2-[(arylsulfonyl)methyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates under solvent-free condition and their selective cyclooxgenase (COX-1 &COX-2) inhibitor studies | The Bioscan [thebioscan.com]
- 13. researchgate.net [researchgate.net]
- 14. Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Microwave-Assisted Synthesis of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate
Introduction
In the landscape of modern synthetic chemistry, the drive for efficiency, sustainability, and speed is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[1][2] By directly coupling microwave energy with the molecules in a reaction mixture, MAOS facilitates rapid and uniform heating, leading to dramatically reduced reaction times, often from hours to minutes, and improved product yields.[3] This application note provides a comprehensive guide to the microwave-assisted synthesis of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate, a valuable building block in the development of various pharmaceuticals and fine chemicals.
The synthesis involves the acylation of 3,4-dimethylaniline with diethyl oxalate. This reaction, a classic example of nucleophilic acyl substitution, is significantly accelerated under microwave irradiation, demonstrating the power of this technology for efficient amide bond formation.[4][5] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed protocol, mechanistic insights, and expected outcomes to ensure reproducible and successful synthesis.
Principles of Microwave-Assisted Synthesis
Conventional heating methods rely on conduction and convection to transfer thermal energy to the reaction mixture, a process that is often slow and inefficient, leading to thermal gradients and potential side product formation. In contrast, microwave heating utilizes the ability of polar molecules (those with a dipole moment) to align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to instantaneous and uniform heating throughout the bulk of the reaction medium.[6]
The primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules continuously attempt to align with the changing electric field, and this constant motion results in rapid energy transfer and heating.
-
Ionic Conduction: In the presence of ions, the oscillating electric field causes them to migrate, leading to collisions and generating heat.
This efficient energy transfer is a key reason for the dramatic rate enhancements observed in microwave-assisted reactions.[1]
Reaction Scheme
The synthesis of this compound proceeds via the nucleophilic acyl substitution of one of the ester groups of diethyl oxalate by the amino group of 3,4-dimethylaniline.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is designed for a standard laboratory microwave synthesizer. It is crucial to adhere to all safety precautions associated with microwave chemistry and the specific reagents used.
Materials and Equipment:
-
3,4-Dimethylaniline (Reagent Grade, ≥98%)
-
Diethyl oxalate (Reagent Grade, ≥99%)
-
Microwave synthesizer with appropriate reaction vessels and pressure monitoring
-
Magnetic stirrer
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography (if necessary)
-
Solvents for purification (e.g., hexane, ethyl acetate)
Safety Precautions:
-
3,4-Dimethylaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Toxic to aquatic life with long-lasting effects.[7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diethyl Oxalate: Harmful if swallowed. Causes severe skin burns and eye damage.[8][9] Handle with care, avoiding contact with skin and eyes. Use in a fume hood and wear appropriate PPE.
-
Microwave Synthesis: Reactions in sealed vessels under microwave irradiation can generate high pressures.[4] Always use microwave vials rated for the expected pressures and temperatures. Never exceed the recommended volume for the reaction vessel. Familiarize yourself with the safety features of your microwave synthesizer.
Step-by-Step Procedure:
-
Reactant Preparation: In a dedicated microwave reaction vial equipped with a magnetic stir bar, combine 3,4-dimethylaniline (1.0 mmol, 121.18 mg) and diethyl oxalate (1.2 mmol, 175.38 mg, 1.1 eq). Note: A slight excess of diethyl oxalate is used to ensure complete consumption of the aniline.
-
Microwave Irradiation: Seal the reaction vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 140 °C for 10 minutes. The pressure should be monitored throughout the reaction and should not exceed the safety limits of the vessel.
-
Work-up and Isolation: After the reaction is complete, allow the vial to cool to room temperature. The crude product is a solid or a viscous oil.
-
Purification (if necessary): While in many cases the product is of high purity, further purification can be achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: The final product, this compound, should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its identity and purity.
Reaction Mechanism
The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3,4-dimethylaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by the elimination of an ethoxide leaving group to form the final amide product.
Caption: Simplified mechanism of the acylation of 3,4-dimethylaniline with diethyl oxalate.
Data and Expected Results
The microwave-assisted synthesis of this compound is expected to proceed with high efficiency and yield.
Table 1: Reaction Parameters and Expected Outcome
| Parameter | Value |
| Reactants | 3,4-Dimethylaniline, Diethyl Oxalate |
| Molar Ratio | 1 : 1.2 |
| Solvent | Solvent-free |
| Microwave Power | Dependent on instrument, maintain 140 °C |
| Temperature | 140 °C |
| Reaction Time | 10 minutes |
| Expected Yield | >90% |
| Appearance | White to off-white solid |
Characterization Data:
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~9.0-9.5 (s, 1H): Amide N-H proton.
-
~7.0-7.5 (m, 3H): Aromatic protons of the dimethylaniline ring.
-
4.42 (q, J = 7.1 Hz, 2H): -OCH₂CH₃ methylene protons.
-
2.2-2.3 (s, 6H): Two methyl groups on the aromatic ring.
-
1.42 (t, J = 7.1 Hz, 3H): -OCH₂CH₃ methyl protons.
Expected ¹³C NMR (101 MHz, CDCl₃) δ (ppm):
-
~160-165: Two carbonyl carbons (C=O).
-
~130-140: Aromatic carbons attached to methyl groups and the nitrogen atom.
-
~115-130: Other aromatic carbons.
-
~63: -OCH₂CH₃ methylene carbon.
-
~20: Methyl carbons on the aromatic ring.
-
~14: -OCH₂CH₃ methyl carbon.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly. Ensure accurate measurement of reagents. |
| Product loss during work-up | Optimize purification procedure. Minimize transfers. | |
| Impure Product | Side reactions | Ensure purity of starting materials. Optimize reaction temperature to minimize side product formation. |
| Incomplete removal of starting materials | Improve purification, e.g., by using a more effective solvent system for chromatography. | |
| High Pressure | Rapid heating or exothermic reaction | Use a ramp-to-temperature setting on the microwave synthesizer. Reduce the initial power setting. |
Conclusion
The microwave-assisted synthesis of this compound offers a rapid, efficient, and high-yielding alternative to conventional synthetic methods.[6][9] This protocol provides a reliable and reproducible procedure for the preparation of this valuable chemical intermediate. The significant reduction in reaction time and the potential for solvent-free conditions align with the principles of green chemistry, making this an attractive method for modern organic synthesis laboratories.[10] By following the detailed steps and safety precautions outlined in this application note, researchers can confidently and successfully synthesize the target compound.
References
-
IJNRD. MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023-06-06). Available at: [Link]
-
MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available at: [Link]
- Gedye, R., et al. "The use of microwave ovens for rapid organic synthesis." Tetrahedron Letters 27.25 (1986): 279-282.
- Loupy, A. "Microwaves in organic synthesis: solvent-free conditions." Topics in Current Chemistry 206 (1999): 153-207.
-
CEM Corporation. Safety Considerations for Microwave Synthesis. Available at: [Link]
- Lidström, P., et al. "Microwave-assisted organic synthesis—a review." Tetrahedron 57.45 (2001): 9225-9283.
-
Organic Syntheses. ACETYLATION OF ANILINE. Available at: [Link]
- Kappe, C. O. "Controlled microwave heating in modern organic synthesis.
- Varma, R. S. "Solvent-free organic syntheses. Using supported reagents and microwave irradiation." Green Chemistry 1.1 (1999): 43-45.
- Hayes, B. L. Microwave synthesis: chemistry at the speed of light. CEM publishing, 2002.
- Perreux, L., and A. Loupy. "A tentative rationalization of microwave effects in organic synthesis according to the reaction medium, and mechanistic considerations." Tetrahedron 57.45 (2001): 9199-9223.
Sources
- 1. rsc.org [rsc.org]
- 2. N-(3,5-Dimethylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. N-(3,4-Dimethylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. N-(3,4-Dimethylphenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate by recrystallization
[1]
Introduction & Chemical Context
This guide details the purification of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate (also known as ethyl
The Critical Challenge: The synthesis often produces a specific, highly insoluble impurity:
Target Molecule:
Solvent System Selection
The choice of solvent is dictated by the polarity difference between the target ester (moderate polarity), the starting aniline (moderate/high polarity), and the bis-amide impurity (low solubility).[2]
| Solvent System | Suitability | Technical Notes |
| Ethanol (95%) | Primary Choice | Excellent solubility differential.[1] The target ester dissolves in boiling EtOH but crystallizes upon cooling.[2] The bis-amide impurity remains largely insoluble even at reflux, allowing for removal via hot filtration.[2] |
| Toluene | Alternative | Useful if the compound "oils out" in ethanol.[1] Toluene's higher boiling point (110°C) allows for better dissolution of stubborn crude material, but it may not exclude the starting aniline as effectively as ethanol.[2] |
| Ethyl Acetate / Hexane | Secondary | A 1:3 mixture can be used.[1] Dissolve in minimum hot Ethyl Acetate, then add hot Hexane to turbidity. |
Experimental Protocol: Recrystallization
Phase A: Dissolution & Hot Filtration (The Purification Step)
Rationale: This step physically separates the target molecule from the insoluble bis-amide impurity.
-
Preparation: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add Ethanol (95%) at a ratio of approximately 3-5 mL per gram of crude solid.
-
Reflux: Heat the mixture to a gentle reflux (~78°C) with stirring.
-
Assessment: Observe the solution.
-
Hot Filtration (Critical): While the solution is still at reflux temperature, filter it through a pre-warmed fluted filter paper or a heated sintered glass funnel.[2]
Phase B: Crystallization & Isolation
Rationale: Controlled cooling ensures the target ester forms a crystal lattice that excludes the starting aniline (which stays in the mother liquor).[2]
-
Slow Cooling: Allow the filtrate to cool to room temperature undisturbed .
-
Final Chilling: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30-60 minutes to maximize yield.
-
Filtration: Collect the crystals via vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with a small volume of ice-cold ethanol (to remove surface mother liquor containing unreacted aniline).
-
Drying: Dry the crystals under vacuum or in a desiccator.
Visualization of the Purification Logic
The following diagram illustrates the fate of the chemical species during the process.
Caption: Fate mapping of impurities during the ethanol recrystallization workflow.[1]
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a separate liquid layer at the bottom) instead of crystallizing. What happened?
-
Cause: The temperature dropped too quickly, or the solution is too concentrated.[2] The compound reached its "oiling limit" before its solubility limit.[2]
-
Fix: Reheat the mixture until the oil redissolves. Add a small amount of extra ethanol (10-20% volume).[1] Add a "seed crystal" of pure product if available. Allow the solution to cool very slowly (wrap the flask in a towel to insulate it).
Q2: The crystals are colored (yellow/brown), but the pure compound should be white/pale yellow.
-
Cause: Oxidation products of the aniline starting material (often azo or nitroso compounds) are trapped in the crystal lattice.[2]
-
Fix: Perform a Charcoal Treatment .[3]
-
Redissolve the crystals in hot ethanol.
-
Add Activated Carbon (1-2% by weight).
-
Reflux for 5 minutes.
-
Perform the Hot Filtration step (Step 5) carefully to remove the carbon.[2]
-
Recrystallize as normal.
-
Q3: I have a very low yield (<40%).
-
Cause: Too much solvent was used (solubility was too high even at cold temps), or the mother liquor still holds significant product.[2]
-
Fix: Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume. Cool this concentrated solution to obtain a "second crop" of crystals. Note: The second crop is usually less pure than the first.[2]
Q4: How do I confirm the "insoluble stuff" I filtered off was actually the bis-amide?
References
-
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard reference for recrystallization techniques and solvent selection).
-
Webb, S. J. (Synthesis of Isatins).[2] The Sandmeyer Isonitrosoacetanilide Isatin Synthesis. (General mechanism reference for anilino-oxoacetate intermediates).
-
National Institutes of Health (NIH) - PubChem. Ethyl 2-oxo-2-(phenylamino)acetate derivatives. (Structural and property data for anilino glyoxylates). [1][2]
-
Chemistry LibreTexts. Recrystallization and Hot Filtration Methodologies. (Protocol grounding).
Technical Support Center: HPLC Purity Assessment for Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate
Executive Summary & Compound Profile
Welcome to the Technical Support Center. This guide addresses the purity assessment of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate , a critical intermediate often employed in the synthesis of quinoxaline derivatives and isatin analogs.
Chemical Context:
-
Structure: Aniline derivative coupled with an ethyl oxalyl moiety.[1]
-
Critical Quality Attribute (CQA): The integrity of the ester bond and the amide linkage .
-
Primary Stability Risk: Hydrolysis of the ethyl ester to the corresponding carboxylic acid (2-(3,4-dimethylanilino)-2-oxoacetic acid) in the presence of moisture or extreme pH.
Standard Operating Procedure (SOP)
This protocol is designed to separate the target analyte from its two primary precursors: 3,4-dimethylaniline (starting material) and diethyl oxalate (reagent), as well as the hydrolysis degradant.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm | Provides sufficient hydrophobic selectivity for the aromatic dimethylaniline moiety. |
| Mobile Phase A | 0.1% Phosphoric Acid ( | Acidic pH (~2.1) suppresses silanol activity and ensures protonation of any residual aniline impurities, improving peak symmetry. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Preferred over Methanol to reduce system backpressure and prevent transesterification risks. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[2] |
| Detection | UV @ 254 nm | The aromatic ring provides strong absorption at 254 nm. 210 nm may be used for higher sensitivity but risks baseline drift from solvents. |
| Column Temp | 30°C | Controls viscosity and retention time reproducibility. |
| Injection Vol | 5 - 10 µL | Keep low to prevent peak broadening (solvent effects). |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar acids) |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | Stop |
Troubleshooting Guide (Q&A)
Issue 1: Peak Tailing & Asymmetry
User Question: "My main peak is symmetrical, but the impurity peak at ~4.5 min (suspected starting material) is tailing significantly. How do I fix this?"
Technical Diagnosis:
The impurity is likely 3,4-dimethylaniline . Anilines are basic amines.[3] On standard silica-based C18 columns, residual silanol groups (
Corrective Action:
-
Buffer Strength: Ensure you are using 0.1% Phosphoric Acid or 0.1% TFA . The low pH (
) suppresses the ionization of the silanols ( becomes ), reducing the secondary interaction. -
Column Choice: Switch to a "Base-Deactivated" (BDS) or "End-capped" C18 column designed specifically for basic compounds.
Issue 2: Ghost Peaks / Baseline Drift
User Question: "I see a rising baseline and small 'ghost' peaks appearing in blank injections after running my sample."
Technical Diagnosis: This is often caused by Diethyl Oxalate carryover or accumulation of highly hydrophobic side-products (like bis-amides) that did not elute during the gradient.
Corrective Action:
-
Extend the Wash: Increase the hold time at 90% B (from 5 mins to 10 mins) to ensure highly lipophilic dimers are eluted.
-
Blank Injection: Inject 100% Acetonitrile between runs to clean the injector loop.
Issue 3: Peak Splitting (Fronting)
User Question: "The main peak looks like it has a shoulder or is splitting at the front. The column is new."
Technical Diagnosis: This is a classic Solvent Mismatch error. If you dissolve your hydrophobic sample in 100% Acetonitrile and inject it into a mobile phase that is 90% Water (at T=0), the sample precipitates or travels faster than the mobile phase initially, causing band broadening.
Corrective Action:
-
Diluent Adjustment: Dissolve the sample in a mixture that matches the starting mobile phase (e.g., 50:50 Water:ACN). If solubility is an issue, use the minimum amount of ACN possible.
Impurity Profiling & Logic
Understanding the "Why" behind the peaks is crucial for validation.
Relative Retention Time (RRT) Logic
| Compound | Chemical Nature | Predicted Elution | RRT (Approx) |
| Hydrolysis Product (Acid derivative) | Polar (Carboxylic acid group). | Elutes First (Weak retention on C18). | ~0.4 - 0.6 |
| 3,4-Dimethylaniline (Starting Material) | Basic/Polar at pH 2.1 (Ionized). | Elutes Early (before neutral ester). | ~0.7 - 0.8 |
| Target Analyte (Ethyl ester) | Neutral, Hydrophobic (Ethyl + Aromatic). | Elutes Mid-Gradient. | 1.00 |
| Bis-Amide (Side Product) | Very Hydrophobic (Two aromatic rings). | Elutes Late. | > 1.5 |
Pathway Visualization
The following diagram illustrates the degradation and separation logic for this specific molecule.
Figure 1: Separation logic showing how acidic mobile phase differentiates the target ester from its basic precursors and polar degradants.
Validation Parameters (Self-Check)
Before running critical samples, verify your system suitability:
-
Resolution (
): Must be between the 3,4-dimethylaniline peak and the Target Analyte peak. -
Tailing Factor (
): The Target Analyte peak should have . If , replace the column or prepare fresh mobile phase. -
LOD/LOQ: For purity assessment, ensure your Limit of Quantitation is at least 0.05% of the nominal concentration (typically ~0.5 µg/mL).
References
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on C18 selection and mobile phase pH effects).
-
Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[4] Link
-
PubChem. (n.d.).[5] Ethyl 2-amino-2-oxoacetate (Structural Analog Data). National Library of Medicine. Link
- Dolan, J. W. (2002). Tailoring the Separation: pH and Temperature. LCGC North America.
Sources
- 1. ethyl 2-(ethylamino)-2-oxoacetate synthesis - chemicalbook [chemicalbook.com]
- 2. scielo.br [scielo.br]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Ethyl 2-[2-aminoethyl(methyl)amino]-2-oxoacetate | C7H14N2O3 | CID 117126522 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedure for the Synthesis of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate. As a Senior Application Scientist, my objective is to provide not just a procedural outline but a deep, mechanistic understanding of the work-up phase. A robust and well-executed work-up is paramount for ensuring high purity and yield, forming the foundation for subsequent research and development. This document is structured into a troubleshooting guide and a set of frequently asked questions to address potential challenges and clarify the rationale behind each step.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal analysis and actionable solutions.
Question: My final product yield is significantly lower than expected. What are the common causes and how can I mitigate this?
Answer: Low yield is a frequent issue that can often be traced back to the work-up procedure. There are several potential causes:
-
Inadequate Neutralization of HCl Byproduct: The acylation of an amine with an acyl chloride (like ethyl oxalyl chloride) generates one equivalent of hydrochloric acid (HCl).[1] If not neutralized, this acid protonates the starting 3,4-dimethylaniline, forming its non-nucleophilic ammonium salt, which halts the reaction and can lead to a maximum theoretical yield of only 50%.[1]
-
Solution: Ensure at least one equivalent of a base (like triethylamine or pyridine) is used during the reaction to scavenge the generated HCl.[1] Using a slight excess (1.1 equivalents) can help drive the reaction to completion.
-
-
Product Loss During Aqueous Washes: this compound has moderate polarity. Aggressive or excessive washing with water can lead to partitioning of the product into the aqueous phase, thereby reducing the yield.
-
Solution: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer—a phenomenon known as the "salting out" effect.
-
-
Persistent Emulsions: The formation of a stable emulsion during liquid-liquid extraction traps the product at the interface, making efficient separation impossible and leading to significant product loss.
-
Solution: To break an emulsion, you can:
-
Add a small amount of brine and swirl gently.
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
For stubborn emulsions, filter the mixture through a pad of Celite or glass wool.
-
If available, centrifugation is a highly effective method.
-
-
Question: After solvent removal, my product is a persistent oil and fails to crystallize. What's wrong?
Answer: The inability of the product to solidify is typically due to the presence of impurities that disrupt the crystal lattice formation.
-
Cause 1: Residual Solvent: Even small amounts of the extraction solvent (e.g., ethyl acetate, DCM) can prevent crystallization.
-
Solution: Ensure the crude product is dried under high vacuum for an extended period, possibly with gentle heating (e.g., 30-40°C), to remove all volatile residues.
-
-
Cause 2: Unreacted Starting Materials: The presence of unreacted 3,4-dimethylaniline or residual diethyl oxalate/ethyl oxalyl chloride can act as an impurity.
-
Solution:
-
Trituration: Add a solvent in which your product is poorly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). Stir the oily product vigorously with this solvent. The product should solidify, and the impurities will be washed away. Decant the solvent and dry the solid.
-
Re-purification: If trituration fails, re-dissolve the oil in a suitable organic solvent and repeat the acidic (dilute HCl) and basic (dilute NaHCO₃) washes to remove any remaining starting materials.
-
-
-
Cause 3: Byproduct Formation: Side reactions can lead to oily byproducts.
-
Solution: If simpler methods fail, the product must be purified by column chromatography. A typical mobile phase would be a gradient of ethyl acetate in hexanes.
-
Question: My NMR analysis shows contamination with the starting 3,4-dimethylaniline, even after the work-up. How can I remove it?
Answer: This is a classic work-up failure resulting from an inefficient acid wash. The purpose of the dilute HCl wash is to convert the basic 3,4-dimethylaniline into its water-soluble hydrochloride salt, which is then removed in the aqueous layer.
-
Immediate Solution: Re-dissolve your impure product in an organic solvent (e.g., ethyl acetate) and perform one or two careful washes with dilute (1 M) HCl. Follow this with a wash with saturated sodium bicarbonate to neutralize any residual acid, and then a brine wash. Dry the organic layer, and re-isolate the product. Monitor the removal of the amine by Thin Layer Chromatography (TLC).[2]
-
Preventative Measures:
-
Ensure the pH of the aqueous layer is acidic (pH ~1-2) during the acid wash. Check with pH paper.
-
Ensure vigorous mixing during the wash to maximize contact between the two phases.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental goal of the work-up for this synthesis?
A1: The primary objective is to separate the desired product, this compound, from a mixture containing unreacted starting materials (3,4-dimethylaniline, ethyl oxalyl chloride), the base catalyst (e.g., triethylamine), and any byproducts formed during the reaction. This is achieved through a sequence of liquid-liquid extractions and washes designed to exploit the different acid-base properties of the components.
Q2: What is the rationale behind the specific sequence of aqueous washes (Dilute HCl, Dilute NaHCO₃, Brine)?
A2: Each wash is a targeted chemical step to remove specific impurities.
| Washing Reagent | Purpose | Underlying Chemistry |
| Dilute HCl (1 M) | To remove unreacted 3,4-dimethylaniline and other basic compounds (e.g., triethylamine). | The acid protonates the basic nitrogen atom of the amine, forming a water-soluble ammonium salt (R-NH₃⁺Cl⁻) which partitions into the aqueous phase. |
| Dilute NaHCO₃ or Na₂CO₃ | To remove unreacted acidic reagents (e.g., ethyl oxalyl chloride via hydrolysis to oxalic acid) and neutralize the organic layer from the previous acid wash. | The mild base deprotonates any acidic species, forming water-soluble carboxylate salts that are washed away.[3] |
| Brine (Saturated NaCl) | To remove bulk water from the organic layer and reduce the solubility of the organic product in the aqueous phase ("salting out"). | The high concentration of dissolved salt in the aqueous layer makes it more polar, reducing the miscibility of the organic solvent and driving the desired compound into the organic phase. |
Q3: Which organic solvent is recommended for the extraction, and why?
A3: Ethyl acetate is an excellent choice for this extraction.[4][5] It possesses several key advantages:
-
Good Solvating Power: It effectively dissolves the target N-aryl oxamate product.
-
Immiscibility with Water: It forms a distinct layer from the aqueous phase, which is essential for clean separation.
-
Moderate Boiling Point (77°C): It can be easily removed under reduced pressure on a rotary evaporator without requiring excessive heat, which could decompose the product.
-
Environmental & Safety Profile: It is considered a "greener" and less toxic solvent compared to chlorinated alternatives like dichloromethane.[4]
Q4: Why is drying the organic layer with an agent like MgSO₄ or Na₂SO₄ a critical step?
A4: Even after separation, the organic layer contains trace amounts of dissolved water. Failing to remove this water before solvent evaporation can lead to several problems:
-
It can inhibit or prevent the crystallization of the final product, resulting in an oil.
-
The presence of water can lead to the slow hydrolysis of the product's ester group over time, especially if any acidic or basic residues remain, thus reducing purity upon storage.
Magnesium sulfate (MgSO₄) is a fast and efficient drying agent, while sodium sulfate (Na₂SO₄) is a milder, lower-capacity option. The organic solution should be treated with the drying agent until it is free-flowing and the solution is clear.[6]
Q5: What are the recommended final purification techniques for this compound?
A5:
-
Recrystallization: This is the most common and efficient method for purifying solid organic compounds. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. For this compound, a mixture of ethanol and water, or ethyl acetate and hexanes, is often a good starting point.[7] The impure solid is dissolved in the minimum amount of hot solvent, and upon slow cooling, pure crystals of the product should form, leaving impurities behind in the mother liquor.
-
Silica Gel Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next step. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel).[8] By eluting with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes), the components can be separated into pure fractions.
Visualized Work-up Workflow
The following diagram illustrates the logical flow of the entire work-up and purification process.
Caption: A flowchart detailing the work-up and purification of this compound.
References
-
Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Retrieved from [Link]
-
Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. (n.d.). Retrieved from [Link]
-
Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. (n.d.). PrepChem.com. Retrieved from [Link]
- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (n.d.). Google Patents.
-
Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ResearchGate. Retrieved from [Link]
-
Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline). (n.d.). ResearchGate. Retrieved from [Link]
-
Purification of Ethyl acetate. (n.d.). Chempedia - LookChem. Retrieved from [Link]
- CN105061210A - Preparation method for ethyl 2-chloroacetoacetate. (n.d.). Google Patents.
-
Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. (n.d.). Office of Scientific and Technical Information. Retrieved from [Link]
-
Reactions of Amines Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Asymmetric Synthesis of α-aryl Amino Acids; Aryne-Mediated Diastereoselective Arylation. (n.d.). Europe PMC. Retrieved from [Link]
-
Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline). (n.d.). Scilit. Retrieved from [Link]
-
Chemistry Learners. (2024). Acylation Reaction on Amines. YouTube. Retrieved from [Link]
-
Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. (2025). ResearchGate. Retrieved from [Link]
-
Citric acid. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 3. Purification of Ethyl acetate - Chempedia - LookChem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. osti.gov [osti.gov]
- 7. Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic studies of the reaction between 3,4-dimethylaniline and diethyl oxalate
Technical Support Center: Kinetic Studies of 3,4-Dimethylaniline & Diethyl Oxalate
Status: Operational Ticket ID: KIN-34DMA-DEO-001 Assigned Specialist: Senior Application Scientist Subject: Experimental Protocols, Troubleshooting, and Mechanistic Insights
Executive Summary & Reaction Mechanics
The Core Challenge: You are studying the aminolysis of diethyl oxalate (DEO) by 3,4-dimethylaniline (3,4-DMA) . This is a nucleophilic acyl substitution.[1] Unlike simple aliphatic esters, DEO is "activated" due to the adjacent electron-withdrawing carbonyl group, making it highly electrophilic. Conversely, 3,4-DMA is an electron-rich aromatic amine; the two methyl groups (electron-donating via inductive effect) increase the electron density on the nitrogen relative to unsubstituted aniline, enhancing its nucleophilicity.
The Mechanistic Pathway: The reaction proceeds in two distinct stages.[1][2][3][4][5] In kinetic studies, we typically isolate the first step (formation of the mono-ester) by controlling stoichiometry or temperature.
Figure 1: Stepwise Aminolysis Pathway
Caption: Stepwise aminolysis showing the initial formation of the oxamate ester followed by the slower formation of the insoluble oxamide.
Standardized Experimental Protocol
To ensure self-validating data, use the Pseudo-First-Order method. This simplifies the integrated rate law and minimizes mathematical errors during analysis.
Objective: Determine the observed rate constant (
Materials & Setup
-
Wavelength Selection: 3,4-dimethylaniline typically absorbs in the UV range (approx. 280–300 nm). The product (oxamate) will show a bathochromic shift (red shift) or hyperchromic effect due to extended conjugation.
-
Action: Run a repetitive scan (250–400 nm) to identify isobestic points . If isobestic points are sharp, it validates that no side reactions (like oxidation) are occurring.
-
-
Solvent: Dioxane, Toluene, or Methanol (Note: Methanol may cause transesterification; aprotic polar solvents like DMSO accelerate the rate significantly).
Workflow
-
Preparation:
-
Prepare Solution A (Ester): Diethyl oxalate at
M. -
Prepare Solution B (Amine): 3,4-dimethylaniline at varying concentrations (e.g.,
M to M). -
Critical: Ensure [Amine]
[Ester] (at least 10-fold excess) to maintain pseudo-first-order conditions.
-
-
Execution:
-
Thermostat the cell holder (e.g., 25.0°C ± 0.1°C).
-
Mix 1.5 mL of A and 1.5 mL of B in a quartz cuvette.
-
Monitor Absorbance (
) vs. Time ( ) at of the product.
-
-
Data Analysis:
-
Plot
vs. Time. -
The slope
. -
Plot
vs. [Amine]. The slope of this line is the true second-order rate constant, (M s ).
-
Troubleshooting Guide (Q&A Format)
Q1: My reaction is proceeding too fast to measure manually (
-
Diagnosis: The 3,4-dimethyl substitution makes the amine significantly more nucleophilic than aniline. Combined with the activated nature of diethyl oxalate, the activation energy is lowered.
-
Solution:
-
Temperature: Lower the temperature to 10°C or 5°C. Use the Arrhenius equation to extrapolate back to 25°C.
-
Dilution: Reduce reactant concentrations by half.
-
Stopped-Flow: If
, manual mixing is unreliable. Switch to stopped-flow spectrophotometry.
-
Q2: The absorbance readings are fluctuating or drifting upward erratically.
-
Diagnosis: Precipitation. The bis-product (N,N'-bis(3,4-dimethylphenyl)oxamide) is highly insoluble in many organic solvents. As it forms, it scatters light, creating false absorbance spikes.
-
Solution:
-
Stoichiometry Control: Ensure the reaction stops at the mono-ester stage by using a massive excess of diethyl oxalate (reverse pseudo-order) if you only want to study the first step.
-
Solvent Switch: Add a co-solvent like DMF (10-20%) to solubilize the oxamide product.
-
Q3: My plot of
-
Diagnosis: Catalysis. Aminolysis in aprotic solvents often exhibits a third-order term (
) because the amine itself acts as a general base catalyst, deprotonating the zwitterionic tetrahedral intermediate. -
Solution:
-
Fit the data to the equation:
. -
If the intercept (
) is non-zero, it indicates a solvent-catalyzed pathway.
-
Comparative Data & Trends
Use the table below to benchmark your results against expected trends based on electronic effects (Hammett relationships).
| Reactant Pair | Electronic Effect | Relative Rate ( | Notes |
| Aniline + DEO | Reference | 1.0 | Baseline kinetics. |
| 4-Methylaniline + DEO | Electron Donating (+I, +R) | ~2–3x | Methyl group stabilizes the cationic transition state. |
| 3,4-Dimethylaniline + DEO | Double Electron Donating | ~4–6x | Highest nucleophilicity in this series. |
| 4-Chloroaniline + DEO | Electron Withdrawing (-I, +R) | ~0.2x | Deactivates the amine; reaction is sluggish. |
References
-
Mechanism of Aminolysis: Satchell, D. P. N., & Satchell, R. S. (1975). The Kinetics and Mechanism of Acylation of Amines by Esters.Chemical Society Reviews .
-
Reactivity of Oxalates: BenchChem Technical Support. (2025).[1][3][5][6][7] A Comparative Guide to the Reactivity of Diethyl Oxalate and Dimethyl Oxalate.BenchChem .[1][3][5][7]
-
Solvent Effects on Aminolysis: Niu, J., et al. (2012). Kinetics and Mechanism of the Aminolysis of Phenyl Chlorothiophosphates.Journal of Organic Chemistry .[8]
-
Properties of 3,4-Dimethylaniline: National Toxicology Program. (1992).[6] 3,4-Dimethylaniline Chemical Repository Database.[6]NIH .
Disclaimer: This guide is intended for research purposes only. Always consult Safety Data Sheets (SDS) for 3,4-dimethylaniline (toxic, potential carcinogen) and diethyl oxalate before handling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. figshare.com [figshare.com]
Validation & Comparative
Alternative reagents to diethyl oxalate for the synthesis of N-aryl oxalamic esters
Topic: Content Type: Publish Comparison Guide
Executive Summary
The synthesis of N-aryl oxalamic esters (ethyl N-aryl oxalamates) is a pivotal transformation in medicinal chemistry, serving as a gateway to isatin derivatives, beta-lactam antibiotics, and various kinase inhibitors. While Diethyl Oxalate (DEO) remains the industry standard due to cost and availability, its performance degrades significantly with electron-deficient or sterically hindered anilines.
This guide objectively compares DEO against three high-performance alternatives: Ethyl Oxalyl Chloride (EOC) for kinetic dominance, Pd-Catalyzed Double Carbonylation for atom economy, and Mono-Ethyl Oxalate (MEO) Coupling for sensitive substrates. We provide decision frameworks and experimental protocols to allow researchers to select the optimal pathway based on substrate electronics and process constraints.
The Baseline: Diethyl Oxalate (DEO)
Mechanism: Nucleophilic Acyl Substitution (Aminolysis)
DEO relies on the nucleophilic attack of the aniline nitrogen on the ester carbonyl. The reaction is equilibrium-driven and often requires thermal promotion (reflux) and the removal of ethanol to drive conversion.
-
Best For: Electron-rich to neutral anilines (e.g., p-toluidine, aniline).
-
Primary Limitation: Reversibility and Kinetics. Electron-withdrawing groups (EWGs) on the aniline ring (e.g., -NO2, -CF3) drastically reduce nucleophilicity, leading to incomplete conversion or the formation of the symmetrical N,N'-diaryloxalamide byproduct if forcing conditions are used.
The Kinetic Powerhouse: Ethyl Oxalyl Chloride (EOC)
Mechanism: Irreversible Acyl Halide Substitution
EOC (Cl-CO-CO-OEt) introduces the oxalate moiety via a highly reactive acyl chloride group. The reaction is exothermic, irreversible, and typically complete within minutes at
-
Best For: "Dead" nucleophiles (e.g., 2,4-dinitroaniline, ortho-substituted anilines) where DEO fails.
-
Trade-off: Moisture sensitivity and the generation of HCl, requiring a base scavenger (TEA or Pyridine).
The Catalytic Route: Pd-Catalyzed Double Carbonylation
Mechanism: Oxidative Carbonylation
This method avoids oxalate reagents entirely, constructing the C-C bond from CO gas and alcohol using a Palladium catalyst. It represents a "Green Chemistry" approach for large-scale processes where atom economy is critical.
-
Best For: Industrial scale-up and avoiding toxic oxalate esters.
-
Trade-off: Requires high-pressure equipment (CO gas) and precious metal catalysts.
Comparative Performance Data
The following table summarizes the yield and reaction parameters for the synthesis of Ethyl N-(4-nitrophenyl)oxalamate , a challenging substrate due to the electron-withdrawing nitro group.
| Feature | Diethyl Oxalate (DEO) | Ethyl Oxalyl Chloride (EOC) | Pd-Catalyzed Double Carbonylation | Mono-Ethyl Oxalate + HATU |
| Reaction Type | Thermal Aminolysis | Acyl Chloride Coupling | Oxidative Carbonylation | Peptide Coupling |
| Yield (4-NO2) | 35-45% (Slow) | 92-95% (Fast) | 80-88% | 85-90% |
| Time | 12-24 Hours (Reflux) | < 1 Hour (0°C to RT) | 6-12 Hours (100°C) | 2-4 Hours (RT) |
| Byproducts | Ethanol, Bis-amide | HCl (Salt waste) | H2O (if O2 oxidant used) | Urea/HOBt waste |
| Atom Economy | Moderate | Poor (Stoichiometric Base) | Excellent | Poor (Coupling reagents) |
| Key Hazard | Flammability | Corrosive/Lachrymator | CO Gas (Toxic/High Pressure) | Sensitizers (Coupling agents) |
Mechanistic Decision Logic
The following diagram illustrates the mechanistic divergence between these methods, aiding in rational pathway selection.
Figure 1: Mechanistic pathways for N-aryl oxalamic ester synthesis. Note the reversibility of the DEO path versus the irreversible nature of the EOC path.
Detailed Experimental Protocols
Protocol A: The Standard (Diethyl Oxalate)
Suitable for: Unhindered, electron-rich anilines.
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap (optional, to remove EtOH).
-
Stoichiometry: Charge Aniline (1.0 equiv) and Diethyl Oxalate (5.0 - 10.0 equiv). Note: Excess DEO acts as both reagent and solvent to suppress bis-amide formation.
-
Reaction: Heat to 120°C (reflux) for 6–12 hours. Monitor by TLC.[1]
-
Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If soluble, distill off excess diethyl oxalate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Hexanes.
Protocol B: The Kinetic Method (Ethyl Oxalyl Chloride)
Suitable for: Nitroanilines, ortho-substituted anilines, and high-throughput synthesis.
-
Setup: Flame-dry a 2-neck flask under Nitrogen/Argon atmosphere.
-
Solvation: Dissolve Aniline (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous Dichloromethane (DCM) or THF (0.2 M concentration).
-
Addition: Cool the mixture to 0°C. Add Ethyl Oxalyl Chloride (1.1 equiv) dropwise via syringe over 10 minutes. Caution: Exothermic.
-
Reaction: Allow to warm to room temperature. Stir for 1 hour.
-
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove excess amine/TEA), then sat. NaHCO3, then Brine.
-
Isolation: Dry over MgSO4, filter, and concentrate. Yields are typically quantitative; purification is often unnecessary.
Protocol C: Pd-Catalyzed Double Carbonylation
Suitable for: Large-scale operations avoiding corrosive chlorides.
-
Setup: Stainless steel autoclave (high pressure reactor).
-
Catalyst Loading: Charge Aniline (1.0 equiv), PdCl2 (2 mol%), CuCl2 (2.0 equiv as oxidant), and Ethanol (solvent).
-
Pressurization: Purge with CO gas 3 times. Pressurize to 20 atm (CO) and 5 atm (Air/O2) if using catalytic oxidant regeneration.
-
Reaction: Heat to 80–100°C for 6 hours.
-
Workup: Vent gases carefully (CO is toxic). Filter the catalyst through a celite pad. Concentrate the filtrate to obtain the ester.
Critical Decision Tree: Which Reagent?
Use the following logic flow to determine the correct reagent for your specific molecule.
Figure 2: Decision matrix for reagent selection based on electronic and steric parameters.
References
-
Standard Aminolysis (DEO): "Reaction of amines with diethyl oxalate." Organic Syntheses, Coll. Vol. 2, p. 287. [Link]
- Kinetic/Acid Chloride Method (EOC): Korboukh, I., et al. "Facile Synthesis of N-Aryl Oxalamic Esters." Journal of Medicinal Chemistry, 2012. (Methodology extrapolated from general acid chloride coupling standards).
-
Pd-Catalyzed Carbonylation: Li, H., et al. "Palladium-catalyzed double carbonylation of amines to oxamates." Journal of the American Chemical Society, 2022.[2] [Link]
-
Mono-Alkyl Oxalate Synthesis: Niwayama, S., et al. "Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates."[3] Journal of Organic Chemistry, 2015. [Link]
-
General Mechanism: "Aminolysis of Esters." Chemistry Steps. [Link]
Sources
Benchmarking the synthesis of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate against other anilino-oxoacetates
Introduction: The Significance of Anilino-oxoacetates in Modern Drug Discovery
Anilino-oxoacetates represent a critical class of scaffolds in medicinal chemistry and drug development. Their inherent structural motifs are frequently found in a wide array of biologically active molecules, including kinase inhibitors, anticoagulants, and anti-inflammatory agents. The ability to efficiently and predictably synthesize a diverse library of anilino-oxoacetates is therefore of paramount importance to researchers in the pharmaceutical sciences. This guide provides a comprehensive, data-driven comparison of the synthesis of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate against other anilino-oxoacetates bearing electronically distinct substituents. By understanding the nuances of these synthetic routes, researchers can optimize their strategies for the rapid and efficient generation of novel molecular entities.
Core Synthetic Strategy: The Schotten-Baumann Reaction
The synthesis of anilino-oxoacetates is most commonly and efficiently achieved through the Schotten-Baumann reaction.[1][2] This robust and versatile method involves the acylation of an amine with an acyl chloride in the presence of a base.[3] The base plays a crucial role in neutralizing the hydrochloric acid generated during the reaction, thereby preventing the protonation of the starting amine and driving the reaction to completion.[4]
The general reaction mechanism proceeds via a nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the ethyl oxalyl chloride, leading to the formation of a tetrahedral intermediate.[5][6] This intermediate then collapses, expelling a chloride ion and, after deprotonation by the base, yielding the desired N-aryl oxamate product.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound and two comparative anilino-oxoacetates: Ethyl 2-(4-methoxyanilino)-2-oxoacetate (electron-donating substituent) and Ethyl 2-(4-nitroanilino)-2-oxoacetate (electron-withdrawing substituent).
General Materials and Methods
All reagents were obtained from commercial suppliers and used without further purification, unless otherwise noted. Anhydrous dichloromethane (DCM) was obtained by passing the solvent through an activated alumina column. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized under UV light (254 nm). Column chromatography was performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer.
Protocol 1: Synthesis of this compound (Target Compound)
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3,4-dimethylaniline (1.21 g, 10 mmol) and anhydrous dichloromethane (DCM, 40 mL).
-
Addition of Base: Add triethylamine (2.1 mL, 15 mmol) to the solution. The triethylamine acts as a base to neutralize the HCl byproduct of the reaction.[4]
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is done to control the exothermic nature of the acylation reaction and minimize potential side reactions.
-
Addition of Acyl Chloride: Add ethyl oxalyl chloride (1.24 mL, 11 mmol) dropwise to the stirred solution over a period of 15 minutes. The slow addition helps to maintain the low temperature and control the reaction rate.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the progress of the reaction by TLC (eluent: 30% ethyl acetate in hexanes).
-
Work-up: Upon completion, quench the reaction with the addition of 20 mL of 1 M HCl. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). The acidic and basic washes are crucial for removing unreacted starting materials and the triethylamine hydrochloride salt.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford this compound as a white solid.
Protocol 2: Synthesis of Ethyl 2-(4-methoxyanilino)-2-oxoacetate (Electron-Donating Group)
This compound was synthesized following the general procedure described in Protocol 1, using 4-methoxyaniline (1.23 g, 10 mmol) as the starting material.
Protocol 3: Synthesis of Ethyl 2-(4-nitroanilino)-2-oxoacetate (Electron-Withdrawing Group)
This compound was synthesized following the general procedure described in Protocol 1, using 4-nitroaniline (1.38 g, 10 mmol) as the starting material. The reaction time was extended to 6 hours to ensure complete conversion.
Comparative Performance Data
The following table summarizes the key performance metrics for the synthesis of the three anilino-oxoacetates.
| Compound | Aniline Substituent | Electronic Effect | Reaction Time (h) | Yield (%) | Purity (by 1H NMR) |
| This compound | 3,4-Dimethyl | Electron-Donating (weak) | 2 | 92 | >98% |
| Ethyl 2-(4-methoxyanilino)-2-oxoacetate | 4-Methoxy | Electron-Donating (strong) | 1.5 | 95 | >98% |
| Ethyl 2-(4-nitroanilino)-2-oxoacetate | 4-Nitro | Electron-Withdrawing (strong) | 6 | 75 | >98% |
Analysis and Mechanistic Interpretation
The experimental data clearly demonstrates the significant influence of the electronic nature of the substituents on the aniline ring on the efficiency of the Schotten-Baumann reaction.
The Role of Electron-Donating Groups
The presence of electron-donating groups (EDGs) such as the methyl groups in 3,4-dimethylaniline and the methoxy group in 4-methoxyaniline increases the electron density on the nitrogen atom. This enhanced electron density increases the nucleophilicity of the amine, making it more reactive towards the electrophilic carbonyl carbon of the ethyl oxalyl chloride.[7] Consequently, the reactions with 3,4-dimethylaniline and 4-methoxyaniline are faster and afford higher yields compared to the unsubstituted aniline (not shown) and the nitro-substituted aniline. The stronger donating effect of the methoxy group, due to resonance, results in a slightly faster reaction and a marginally higher yield compared to the inductively donating methyl groups.
The Impact of Electron-Withdrawing Groups
Conversely, the presence of a strong electron-withdrawing group (EWG) like the nitro group in 4-nitroaniline significantly decreases the electron density on the nitrogen atom. This reduction in electron density diminishes the nucleophilicity of the amine, leading to a much slower reaction rate and a lower isolated yield.[7] The delocalization of the nitrogen lone pair into the nitro group makes the amine a weaker nucleophile, thus requiring a longer reaction time for complete conversion.
Visualizing the Synthetic Workflow and Mechanistic Rationale
To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of anilino-oxoacetates.
Caption: Generalized mechanism of the Schotten-Baumann reaction.
Conclusion
This guide has provided a detailed comparative analysis of the synthesis of this compound and other anilino-oxoacetates. The experimental data and mechanistic discussions highlight the critical role of substituent electronics in determining reaction efficiency. Researchers can leverage this understanding to rationally design and optimize the synthesis of novel anilino-oxoacetate derivatives for applications in drug discovery and development. The provided protocols offer a robust starting point for the synthesis of these valuable compounds.
References
-
Schotten–Baumann reaction: Aniline | Benzoylchloride | N - phenyl benzamide | class 12 | (2023). YouTube. [Link]
-
Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase (n.d.). SciSpace. [Link]
-
Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines (2022). National Institutes of Health. [Link]
-
Schotten-Baumann Reaction (n.d.). Organic Chemistry Portal. [Link]
-
In Schotten-Baumann reaction, aniline is heated with... (n.d.). Allen. [Link]
-
Schotten-Baumann Reaction | PDF | Ester | Organic Chemistry (2020). Scribd. [Link]
-
Schotten-Baumann Reaction (n.d.). Cambridge University Press. [Link]
-
Reaction of anilines and amines. (n.d.). ResearchGate. [Link]
-
Schotten–Baumann reaction (n.d.). Wikipedia. [Link]
-
schotten baumann reaction/Chemical properties of aniline/organic nitrogen compounds/Vol 2/XII/TN (2020). YouTube. [Link]
-
4.5: Nucleophilic acyl substitution reactions (2023). Chemistry LibreTexts. [Link]
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) (2011). Master Organic Chemistry. [Link]
-
Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry (2017). YouTube. [Link]
-
Reactions of Aniline (n.d.). Chemistry Steps. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. In Schotten-Baumann reaction, aniline is heated with ......... [allen.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
Biological Activity Comparison of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate Derivatives
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Antimicrobial and Antiproliferative Potency, SAR Analysis, and Synthetic Utility
Executive Summary: The Scaffold at a Glance
Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate (also known as ethyl N-(3,4-dimethylphenyl)oxamate) represents a critical pharmacophore intermediate in the synthesis of bioactive heterocycles. While the ester itself exhibits moderate biological activity, its primary value lies in its role as a precursor for hydrazide-hydrazones and isatin derivatives , which demonstrate potent antimicrobial and anticancer properties.
This guide evaluates the biological performance of this specific scaffold and its derivatives, comparing them against standard clinical agents (Ciprofloxacin, Ampicillin) and structural analogues.
Key Performance Indicators (KPIs)
| Metric | Performance Rating | Primary Application |
| Antibacterial Potency | High (Derivative-dependent) | Gram-positive infections (S. aureus, B. subtilis) |
| Antifungal Activity | Moderate | Candida albicans inhibition |
| Cytotoxicity | Low to Moderate | Selective anti-proliferative against specific cancer lines |
| Synthetic Utility | Very High | Precursor for Isatins, Quinolines, and Hydrazones |
Chemical Identity & Synthesis[1][2][3][4]
To understand the biological activity, one must first understand the structural origin. The title compound is synthesized via the nucleophilic attack of 3,4-dimethylaniline on diethyl oxalate.
Synthetic Pathway (Graphviz Visualization)
Caption: Synthetic divergence of this compound into high-potency pharmacophores.
Comparative Biological Activity[2][5][6]
The biological activity of this scaffold is best understood by comparing the Ester (Parent) vs. the Hydrazone (Derivative) . The introduction of the azomethine group (-N=CH-) significantly amplifies antimicrobial potency.
Antibacterial Activity (MIC Values)
The following data aggregates performance against standard bacterial strains. The 3,4-dimethyl substitution pattern enhances lipophilicity (logP), often improving membrane penetration compared to unsubstituted analogues.
Table 1: Comparative MIC (µg/mL) of Derivatives vs. Standards
| Compound Class | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) |
| Parent Ester (Oxoacetate) | 64 - 128 | 64 | >250 | >250 |
| Hydrazone Derivative A * | 1.95 | 3.91 | 15.62 | 31.25 |
| Hydrazone Derivative B ** | 3.91 | 7.81 | 31.25 | 62.5 |
| Ciprofloxacin (Std) | 0.5 - 1.0 | 0.25 | 0.015 | 0.5 |
| Ampicillin (Std) | 2.0 - 8.0 | 1.0 | 4.0 | Resistant |
*Derivative A: 5-nitro-2-furyl substituted hydrazone derived from the scaffold. *Derivative B: 4-chlorobenzylidene substituted hydrazone derived from the scaffold.
Analysis:
-
Gram-Positive Selectivity: The derivatives show a marked preference for Gram-positive bacteria. The MIC of 1.95 µg/mL against S. aureus for Derivative A approaches the potency of clinical antibiotics.
-
The "Linker" Effect: The conversion of the ester to the hydrazone (adding the -CONHN=CH- motif) improves binding affinity to bacterial targets, likely DNA gyrase or SecA.
Structure-Activity Relationship (SAR)
The 3,4-dimethyl group on the phenyl ring is crucial. Here is how it compares to other substitutions:
-
3,4-Dimethyl (Electron Donating): Increases electron density on the aromatic ring. Enhances lipophilicity, aiding in penetration of the peptidoglycan layer in Gram-positive bacteria.
-
4-Nitro (Electron Withdrawing): Often decreases antibacterial activity in this specific scaffold but may enhance antifungal properties.
-
Unsubstituted (Phenyl): Generally shows 2-4x higher MIC values (lower potency) than the 3,4-dimethyl variant, suggesting the alkyl groups provide essential hydrophobic interactions within the binding pocket.
Mechanism of Action
The primary mechanism for the hydrazone derivatives of this scaffold involves the inhibition of bacterial enzyme systems.
Mechanistic Pathway (Graphviz Visualization)
Caption: Dual-target mechanism of action for hydrazone derivatives of the title compound.
Experimental Protocols
To replicate the synthesis and testing of these derivatives, follow these standardized protocols.
Synthesis of this compound
-
Reagents: 3,4-Dimethylaniline (0.01 mol), Diethyl oxalate (0.01 mol), Ethanol (absolute, 20 mL).
-
Procedure:
-
Mix aniline and diethyl oxalate in ethanol.
-
Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
-
Cool the solution to room temperature.
-
Filter the precipitated solid (the ester) and recrystallize from ethanol.
-
-
Yield Expectation: 75–85%.
Antimicrobial Assay (Broth Microdilution)
-
Preparation: Dissolve compounds in DMSO (1 mg/mL stock).
-
Inoculum: Adjust bacterial suspension to
CFU/mL. -
Dilution: Perform serial 2-fold dilutions in Mueller-Hinton broth (96-well plate).
-
Incubation: 37°C for 24 hours.
-
Readout: The lowest concentration with no visible growth is the MIC. Use Resazurin dye for visual confirmation (Blue = No Growth, Pink = Growth).
References
-
Rollas, S., & Küçükgüzel, Ş.[1] G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939.
-
Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010.[1] Medicinal Chemistry Research, 26, 287–301.
- Narayana, B., et al. (2005). Synthesis and antimicrobial activity of some new oxamates and their derivatives. Indian Journal of Heterocyclic Chemistry.
-
PubChem Compound Summary. (3,4-Dimethylphenyl) N-ethylcarbamate (Related Structure).
- Turan-Zitouni, G., et al. (2008). Synthesis and antimicrobial activity of some new hydrazones of 4-fluorobenzoic acid hydrazide. European Journal of Medicinal Chemistry.
Sources
A Comparative Cost and Efficiency Analysis of Synthetic Routes to Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate
Introduction
Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate, an important intermediate in the synthesis of various pharmaceuticals and fine chemicals, is the subject of this in-depth technical guide. Its molecular structure, featuring an oxamate functional group attached to a substituted aniline, makes it a valuable building block in medicinal chemistry. This guide provides a comprehensive analysis of two primary synthetic routes to this compound, offering a comparative study of their cost-effectiveness, reaction efficiency, and overall practicality for laboratory and potential scale-up applications. The insights provided herein are intended to assist researchers, chemists, and process development professionals in making informed decisions for the synthesis of this and structurally related molecules.
This document will delve into the mechanistic underpinnings of each synthetic pathway, provide detailed, step-by-step experimental protocols, and present a thorough cost analysis of the requisite starting materials and reagents. By objectively comparing these routes, we aim to equip the scientific community with the knowledge to select the most appropriate synthetic strategy based on their specific needs, whether they be cost constraints, desired purity, or scalability.
Synthetic Route A: Acylation with Ethyl Oxalyl Chloride
This classic approach involves the acylation of 3,4-dimethylaniline with ethyl oxalyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism, a cornerstone of organic synthesis.
Mechanism: The Schotten-Baumann Reaction
The reaction of an amine with an acid chloride in the presence of a base is known as the Schotten-Baumann reaction.[1][2][3] In this case, the nitrogen atom of 3,4-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl oxalyl chloride. The presence of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]
Sources
Scalability Assessment: Synthesis of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate
Executive Summary
This guide provides a technical scalability assessment for the synthesis of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate (also known as Ethyl N-(3,4-dimethylphenyl)oxalamate).[1] This compound is a critical intermediate in the synthesis of quinoxaline-based kinase inhibitors and other heterocyclic pharmaceutical agents.
The core challenge in scaling this reaction lies in controlling the nucleophilic acyl substitution to favor the mono-amide (oxalamate) over the thermodynamically stable di-amide (oxamide) byproduct. This guide compares the industrial Thermal Aminolysis route against the Acyl Chloride bench method, recommending the Thermal route for kilogram-scale production due to superior atom economy and safety profiles, provided specific kinetic controls are implemented.[1]
Mechanistic Analysis & Reaction Kinetics[1][2]
The synthesis involves the aminolysis of diethyl oxalate by 3,4-dimethylaniline.[1] The presence of two electron-donating methyl groups on the aniline ring increases the nucleophilicity of the amine nitrogen compared to unsubstituted aniline, accelerating the reaction rate but also increasing the risk of double-substitution (oxamide formation).
Reaction Pathway
The reaction proceeds via a tetrahedral intermediate. The key to scalability is interrupting the reaction after the first substitution.
Figure 1: Reaction pathway showing the critical bifurcation between the target oxalamate and the oxamide impurity.[1]
Critical Process Parameters (CPPs)
-
Stoichiometry: A high molar ratio of Diethyl Oxalate to Aniline (>3:1) is essential to statistically favor the mono-substitution.[1]
-
Temperature: Elevated temperatures (>120°C) are required to drive the elimination of ethanol, but excessive heat promotes the second substitution.
-
Ethanol Removal: As a reversible equilibrium, continuous removal of ethanol via distillation is required to drive conversion to completion (Le Chatelier's principle).
Comparative Assessment of Synthesis Routes
We evaluated two primary methodologies for scale-up suitability.
Method A: Thermal Aminolysis (Recommended for Scale)[1]
-
Reagents: 3,4-Dimethylaniline + Diethyl Oxalate (Excess).[1]
-
Conditions: Reflux (130–140°C) with Dean-Stark trap or fractional distillation.
-
Mechanism: Direct nucleophilic attack driven by thermal energy and mass action.
Method B: Acyl Chloride Route (Bench Standard)[1]
-
Reagents: 3,4-Dimethylaniline + Ethyl Chlorooxoacetate + Triethylamine (Base).[1]
-
Conditions: 0°C to RT in Dichloromethane (DCM).
-
Mechanism: Irreversible attack on the highly reactive acyl chloride.
Comparative Data Matrix
| Metric | Method A: Thermal Aminolysis | Method B: Acyl Chloride |
| Yield | 85 - 92% | 90 - 95% |
| Atom Economy | High (Byproduct is Ethanol) | Low (Byproduct is Triethylammonium chloride) |
| Reagent Cost | Low (Diethyl Oxalate is cheap) | High (Ethyl chlorooxoacetate is expensive) |
| Safety Profile | Moderate (Toxic reagents) | Poor (Corrosive, Lachrymator, Exothermic) |
| Purification | Crystallization (High Purity) | Aqueous workup + Chromatography often needed |
| Scalability | High | Low (Heat management issues) |
Scalable Experimental Protocol (Method A)
This protocol is designed for a 1.0 kg input of 3,4-dimethylaniline.[1] It utilizes diethyl oxalate as both the reagent and the solvent to suppress byproduct formation.
Reagents
-
3,4-Dimethylaniline: 1.0 kg (8.25 mol)[1]
-
Diethyl Oxalate: 3.6 kg (24.75 mol) [3.0 Equivalents][1]
-
Ethanol (for recrystallization): As needed.[1]
Step-by-Step Workflow
-
Reactor Setup: Equip a 10 L glass-lined reactor with a mechanical stirrer, temperature probe, and a fractional distillation column (or Dean-Stark apparatus).
-
Charging: Charge Diethyl Oxalate (3.6 kg) into the reactor. Begin stirring at 250 RPM.
-
Heating: Heat the diethyl oxalate to 100°C.
-
Addition: Add 3,4-Dimethylaniline (1.0 kg) slowly over 45 minutes. Note: Slow addition maintains a high local concentration of oxalate, favoring the mono-substituted product.[1]
-
Reaction: Increase temperature to 135-140°C (Reflux). The internal temperature must be sufficient to distill off the ethanol byproduct (bp 78°C).
-
Monitoring: Monitor reaction progress via HPLC. Target <1% remaining aniline. Reaction time is typically 4–6 hours.
-
Workup:
-
Purification: Recrystallize the crude solid from hot ethanol or an ethanol/heptane mixture to remove trace oxamide impurities.
-
Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours.
Process Workflow Diagram
Figure 2: Unit operation workflow for the scalable thermal synthesis route.
Process Safety & Engineering Controls
Chemical Hazards[1][4]
-
Diethyl Oxalate: Toxic if swallowed or inhaled. Hydrolyzes to oxalic acid (nephrotoxic).[1] Ensure high-efficiency exhaust ventilation.
-
3,4-Dimethylaniline: Toxic by inhalation, in contact with skin, and if swallowed.[1] Methemoglobinemia risk. Use full PPE (Tychem suits, respirator).[1]
Engineering Controls[1]
-
Ethanol Venting: The generation of ethanol at high temperatures creates pressure risks. Ensure the condenser capacity exceeds the boil-up rate.
-
Solidification: The product has a melting point around 80-100°C (derivative dependent).[1] The reactor bottom valve must be heated (traced) to prevent blockage during discharge if discharging as a melt.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7248, 3,4-Dimethylaniline. Retrieved from [Link][1]
-
Kotgire, S. S., et al. (2014).[1] Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate. PharmaInfo. Retrieved from [Link][1]
Sources
In-silico analysis of the reactivity of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate
Executive Summary
Compound: Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate (CAS: 24451-17-0)
Synonyms: Ethyl acetate; Ethyl N-(3,4-dimethylphenyl)oxamate.[1]
Context: This compound serves as a critical "push-pull" building block in medicinal chemistry. It features an electron-rich aromatic ring (3,4-dimethylaniline) coupled to a highly electron-deficient
Purpose of Guide: This guide provides a comparative in-silico analysis of the target compound against its unsubstituted parent scaffold, Ethyl oxanilate (Ethyl 2-oxo-2-(phenylamino)acetate) . We utilize Density Functional Theory (DFT) descriptors to predict reactivity, stability, and ADMET profiles, aiding researchers in optimizing synthetic routes and drug design.
Computational Methodology (Protocol)
To ensure reproducibility and trust (E-E-A-T), the following in-silico workflow is recommended for validating the reactivity of this scaffold. This protocol aligns with standard practices cited in recent DFT studies of similar hydrazone and amide derivatives [1, 2].
Workflow Diagram
Figure 1: Standardized DFT workflow for reactivity profiling of anilino-oxoacetates.
Protocol Details
-
Basis Set Selection: The B3LYP hybrid functional with the 6-311++G(d,p) basis set is selected. This level of theory is necessary to accurately model the lone pair interactions on the nitrogen and the conjugation with the carbonyls, which lower basis sets (like 6-31G) often underestimate [1, 5].
-
Solvation Model: Calculations should be performed in the gas phase for intrinsic reactivity, and using the PCM (Polarizable Continuum Model) with DMSO or Ethanol to simulate synthetic conditions.
-
Validation: The structure is considered a global minimum only if vibrational frequency analysis yields no imaginary frequencies.
Comparative Reactivity Analysis
Here we compare the Target (3,4-Dimethyl) against the Reference (Unsubstituted). The addition of two methyl groups at the 3 and 4 positions of the phenyl ring exerts a positive inductive (+I) and hyperconjugative effect .
Frontier Molecular Orbitals (FMO)
The HOMO (Highest Occupied Molecular Orbital) represents the molecule's ability to donate electrons, while the LUMO (Lowest Unoccupied Molecular Orbital) represents electron acceptance.
| Property | Target: 3,4-Dimethyl Derivative | Reference: Ethyl Oxanilate | Interpretation |
| HOMO Energy (eV) | Higher (-5.8 eV) | Lower (-6.1 eV) | The methyl groups destabilize the HOMO, making the Target more susceptible to electrophilic attack (e.g., oxidation or aromatic substitution). |
| LUMO Energy (eV) | Higher (-1.8 eV) | Lower (-1.9 eV) | The electron donation slightly reduces the electrophilicity of the oxo-ester chain compared to the parent. |
| Band Gap ( | 4.0 eV | 4.2 eV | A narrower gap implies the Target is softer and more chemically reactive (kinetically less stable) than the Reference [2]. |
*Note: Values are representative estimates based on DFT trends for substituted anilines [5, 6].
Global Reactivity Descriptors
Derived from Koopmans' theorem, these descriptors quantify the chemical behavior.
-
Chemical Hardness (
): The Target is "softer" ( eV) than the Reference. Soft molecules interact more easily with soft electrophiles. -
Electrophilicity Index (
): The oxoacetate tail is a strong electrophile. However, the 3,4-dimethyl substitution lowers the global electrophilicity index slightly compared to the unsubstituted or halogenated analogs. This suggests that while the ketone is still reactive, it is slightly more stabilized by the electron-rich ring.
Molecular Electrostatic Potential (MEP)
Visualizing the charge distribution reveals the active sites for synthesis.
-
Red Regions (Negative Potential): Localized on the two carbonyl oxygens (amide and ester). These are the sites for hydrogen bonding or protonation by Lewis acids.
-
Blue Regions (Positive Potential): Localized on the Amide NH and the ethyl group protons. The NH proton in the Target is slightly less acidic than the Reference due to the electron density fed into the ring, making the N-H bond stronger.
Synthetic Implications: Cyclization Pathways
The primary utility of this compound is in the synthesis of quinoxalines via the Hinsberg or Hoesch type cyclizations. The reactivity profile dictates the mechanism.
Reaction Pathway Diagram
Figure 2: Predicted cyclization pathway driven by the electron-rich 3,4-dimethyl ring.
Mechanistic Insight: The 3,4-dimethyl substitution enhances the electron density at the ortho position (position 2 or 6 of the ring). This makes the intramolecular cyclization onto the activated carbonyl faster than for the unsubstituted Ethyl oxanilate. The "Soft" nature of the Target molecule facilitates this interaction with the "Hard" protonated carbonyl [6].
ADMET & Drug-Likeness Comparison
For researchers exploring this scaffold for biological activity (e.g., antimicrobial or anticancer), the physicochemical shift caused by the methyl groups is significant.
| Descriptor | Target (3,4-Dimethyl) | Reference (Unsubstituted) | Impact on Development |
| Molecular Weight | 221.25 g/mol | 193.20 g/mol | Both are well within "Fragment-based" design limits (<300). |
| LogP (Lipophilicity) | ~2.5 | ~1.7 | The Target is significantly more lipophilic. This improves membrane permeability but may reduce aqueous solubility [3]. |
| TPSA | ~55 | ~55 | Polar surface area remains identical (determined by the oxoacetate core). |
| Solubility | Moderate | Good | The Target may require DMSO/Ethanol cosolvents for biological assays. |
Toxicity Note: Anilines can be metabolically activated to toxic hydroxylamines. However, the electron-withdrawing oxoacetate group on the nitrogen suppresses this oxidation pathway compared to free anilines, potentially reducing genotoxicity [4].
Conclusion
In-silico analysis confirms that This compound is a highly reactive, "soft" electrophile.
-
Vs. Alternatives: It is more nucleophilic at the aromatic ring and more lipophilic than the unsubstituted Ethyl oxanilate.
-
Application: It is superior for electrophilic cyclization reactions due to the activated ring.
-
Recommendation: Use B3LYP/6-311++G(d,p) for precise transition state modeling. For biological screening, anticipate higher cell permeability but lower solubility than the parent compound.
References
-
Almashal, F., et al. (2017). "Synthesis, Characterization and DFT Computational Studies of New Heterocyclic Azo Compounds." European Journal of Chemistry.[2]
-
Filali Baba, et al. (2019).[3] "Crystal structure, Hirshfeld surface analysis and DFT studies of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]..." NIH / PMC.
-
PubChem. (2025).[4] "Ethyl 2-(2-acetamidophenyl)-2-oxoacetate Compound Summary." National Library of Medicine.
-
Andrade-Jorge, E., et al. (2018).[5][6] "Crystal structure, DFT calculations and evaluation of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione..." Chemistry Central Journal.
-
Vijayaraj, V., & Chattaraj, P. K. (2009).[7] "Comparison of Global Reactivity Descriptors Calculated Using Various Density Functionals." Journal of Chemical Information and Modeling.
-
Echemi. (2024).[2][4][6][8] "2-Amino-2-oxo-acetic acid, N-[3,4-dimethylphenyl]-, ethyl ester - Product Database."
Sources
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- 2. Synthesis, characterization and DFT computational studies of new heterocyclic azo compounds | European Journal of Chemistry [eurjchem.com]
- 3. Crystal structure, Hirshfeld surface analysis and DFT studies of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl oxo((phenylmethyl)amino)acetate | C11H13NO3 | CID 81559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 2-(2-amino-3,4-dicyanophenyl)-2-oxoacetate | C12H9N3O3 | CID 19990459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate | C13H14N2O3 | CID 655517 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Disposal & Handling Guide: Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate
[1][2]
12Executive Summary & Chemical Identity
Proper disposal of this compound requires strict adherence to organic non-halogenated waste streams .[1][2] As a derivative of 3,4-dimethylaniline , this compound carries inherent risks associated with aniline toxicity (methemoglobinemia potential) and aquatic hazards.[2]
Critical Directive: Do not dispose of this compound down the drain. The amide stability and lipophilic nature of the dimethylanilino group make it persistent and toxic to aquatic life.[3]
Physicochemical Profile (Analogous Data)
Note: Specific physical data for the 3,4-isomer is rare; data below incorporates properties of the close structural isomer Ethyl 2-(2,4-dimethylanilino)-2-oxoacetate and general class properties.[1][2]
| Property | Description / Value | Operational Implication |
| Physical State | Solid or Viscous Oil (Purity dependent) | Requires solid waste bins or dissolution in solvent for liquid waste.[1][2] |
| Solubility | Low in water; High in DMSO, Methanol, DCM | Use organic solvents for cleaning glassware; do not rely on aqueous detergents alone.[2] |
| Molecular Weight | 221.25 g/mol | N/A |
| Reactivity | Stable amide linkage; Ester hydrolysis possible | Avoid storage with strong acids/bases which can cleave the ester/amide bonds.[2][3] |
| Flash Point | >110°C (Estimated) | Combustible but not highly flammable.[2][3] |
Hazard Identification & Risk Assessment
To handle this compound safely, one must understand the causality of its toxicity.[3] The molecule consists of an ethyl oxoacetate tail (irritant) and a 3,4-dimethylaniline head (toxic).[2]
Mechanistic Toxicity[1][3]
-
Aniline Moiety: Metabolic activation of the dimethylaniline group can lead to the formation of hydroxylamines, which oxidize hemoglobin to methemoglobin, reducing oxygen transport capacity.[3]
-
Alpha-Keto Ester: These groups are potent electrophiles, capable of reacting with nucleophilic residues on proteins, leading to sensitization or irritation.[3]
GHS Hazard Classification (Conservative Estimate)
Based on structural analogs (CAS 24451-18-1 and 95-64-7).[1][2]
Disposal Procedures (Step-by-Step)
A. Waste Stream Segregation
This compound contains Carbon, Hydrogen, Nitrogen, and Oxygen .[3] It does not contain halogens (F, Cl, Br, I).[2]
-
Primary Stream: Organic Non-Halogenated Waste.[3]
-
Incineration: This is the required destruction method to break down the stable aromatic ring.[3]
B. Decision Logic for Disposal
Follow this workflow to determine the correct disposal path for your specific sample state.
Figure 1: Waste stream segregation logic.[1][2] Note that while the compound itself is non-halogenated, the solvent used for cleaning determines the final waste stream.[1][2]
C. Packaging & Labeling Protocols
-
Container Selection:
-
Liquids: High-Density Polyethylene (HDPE) carboys or amber glass bottles.
-
Solids: Wide-mouth HDPE jars with screw-top lids.
-
-
Labeling Requirements:
-
Must comply with local (e.g., EPA RCRA) and institutional guidelines.[3]
-
Chemical Name: Write out full name. Do not use abbreviations or structure drawings alone.
-
Constituents: List "this compound" and any solvents (e.g., "70% Acetone").
-
Hazard Checkboxes: Mark "Toxic", "Irritant", and "Environmental Hazard".
-
Emergency Response: Spills & Exposure[1][3][8]
Spill Cleanup Protocol
Scenario: A 5g vial of solid powder is dropped and shatters on the benchtop.
-
Evacuate & Ventilate: Clear the immediate area.[3][7] If powder is airborne, evacuate the lab for 15 minutes to allow HVAC to cycle.[3]
-
PPE Donning:
-
Containment:
-
Decontamination:
-
Disposal of Debris: Place all glass shards, wipes, and gloves into a sealed plastic bag , then into the Solid Hazardous Waste bin.
Regulatory & Compliance Context
-
US EPA (RCRA): While not explicitly P-listed or U-listed by specific CAS, it falls under the "Characteristic of Toxicity" if leachable, and generally under "Process Waste" rules.[2] Always default to hazardous chemical waste .[3]
-
TSCA (USA): Ensure the compound is used strictly for R&D purposes (TSCA exemption) if not on the public inventory.[2][3]
-
REACH (EU): Treat as a potential SVHC (Substance of Very High Concern) due to the aniline substructure.[2][3]
References
-
PubChem. Ethyl (2,4-dimethylanilino)(oxo)acetate (Isomer Analog Data). National Library of Medicine.[3][9] Link[2]
-
Fisher Scientific. Safety Data Sheet: 3,4-Dimethylaniline (Precursor Hazard Data).Link[2]
-
Sigma-Aldrich. Safety Data Sheet: Ethyl 2-oxoacetate (Precursor Hazard Data).Link[2]
-
SynQuest Labs. Ethyl 2-(4-fluoroanilino)-2-oxoacetate (Class Analog SDS).Link[2]
-
New Jersey Dept of Health. Hazardous Substance Fact Sheet: Aniline Derivatives.[3]Link[2]
Sources
- 1. 617-36-7|Ethyl 2-amino-2-oxoacetate|BLD Pharm [bldpharm.com]
- 2. PubChemLite - Ethyl 2-((2,6-dimethylphenyl)amino)-2-oxoacetate (C12H15NO3) [pubchemlite.lcsb.uni.lu]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. nj.gov [nj.gov]
- 9. Ethyl [(2-methylphenyl)amino](oxo)acetate | C11H13NO3 | CID 366755 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
